mTOR inhibitor WYE-28
Description
Properties
IUPAC Name |
methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8O5/c1-42-30(41)37-12-10-24(11-13-37)38-28-25(18-31-38)27(36-14-16-43-17-15-36)34-26(35-28)21-4-8-23(9-5-21)33-29(40)32-22-6-2-20(19-39)3-7-22/h2-9,18,24,39H,10-17,19H2,1H3,(H2,32,33,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGFKRUAOAIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)CO)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Synthesis of mTOR Inhibitor WYE-28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of WYE-28, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). The information is compiled from seminal research publications and pharmacological data sources to serve as a detailed resource for professionals in the fields of oncology, cell biology, and medicinal chemistry.
Introduction to WYE-28
WYE-28 is a potent, ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention. WYE-28, a pyrazolopyrimidine derivative, was identified through a focused drug discovery effort aimed at developing highly selective and potent mTOR inhibitors.
Chemical Identity:
-
IUPAC Name: methyl 4-(6-(4-(3-(4-(hydroxymethyl)phenyl)ureido)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate[1][2][3]
-
CAS Number: 1062172-60-4[1]
-
Molecular Weight: 586.64 g/mol [4]
Quantitative Biological Data
The following tables summarize the key quantitative data for WYE-28, providing a clear comparison of its inhibitory activity and metabolic stability.
Table 1: In Vitro Inhibitory Activity of WYE-28
| Target | IC50 (nM) | Assay Conditions | Reference |
| mTOR | 0.08 | Biochemical Assay | [1][5] |
| PI3Kα | 6 | Biochemical Assay | [5] |
Table 2: In Vitro Cellular Activity of WYE-28
| Cell Line | IC50 (nM) | Assay Type | Reference |
| LNCaP (Prostate Cancer) | <1 | Cell Growth Inhibition | [2] |
Table 3: In Vitro Metabolic Stability of WYE-28
| System | Parameter | Value | Reference |
| Nude Mouse Microsomes | T1/2 | 13 min | [5] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway, the chemical synthesis workflow for WYE-28, and the general experimental workflow for its biological evaluation.
Diagram 1: Simplified mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway highlighting the point of intervention by WYE-28.
Diagram 2: Chemical Synthesis Workflow for WYE-28
Caption: General synthetic workflow for the preparation of WYE-28.
Diagram 3: Experimental Workflow for WYE-28 Evaluation
Caption: Workflow for the biological characterization of WYE-28.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of WYE-28.
Chemical Synthesis of WYE-28
The synthesis of WYE-28 is based on the general procedures for the preparation of pyrazolopyrimidine derivatives. The following is a representative protocol:
Step 1: Synthesis of 6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine
-
To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., ethanol), an excess of 4-aminomorpholine is added.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Step 2: Suzuki Coupling
-
A mixture of 6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine, (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 3: Final Urea Formation
-
The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with 4-(isocyanatomethyl)phenyl acetate or a similar activated species.
-
The reaction is stirred at room temperature until completion.
-
The solvent is evaporated, and the residue is purified by chromatography to yield WYE-28.
Note: The specific reagents, solvents, temperatures, and reaction times may vary and should be optimized based on the original literature by Zask et al.
In Vitro mTOR Kinase Assay
The inhibitory activity of WYE-28 against mTOR is determined using a biochemical kinase assay.
-
Enzyme and Substrate: Recombinant human mTOR enzyme and a suitable substrate (e.g., inactive p70S6K or 4E-BP1) are used.
-
Assay Buffer: A typical kinase assay buffer contains HEPES, MgCl2, MnCl2, DTT, and BSA.
-
Procedure:
-
Serial dilutions of WYE-28 in DMSO are prepared.
-
In a 96-well plate, the test compound, recombinant mTOR enzyme, and the substrate are added to the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays like ADP-Glo™).
-
The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA or specific reagents from commercial kits).
-
The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., scintillation counting, luminescence, or fluorescence).
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cellular Proliferation Assay
The anti-proliferative effects of WYE-28 are assessed using a cell viability assay such as the MTT or MTS assay.
-
Cell Lines: A panel of cancer cell lines (e.g., LNCaP) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of WYE-28 and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of MTT or MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The resulting formazan product is solubilized, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo efficacy of WYE-28 is evaluated in mouse xenograft models.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells (e.g., hepatoma 22).[6]
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. WYE-28 is administered orally at a specified dose and schedule (e.g., 8 mg/kg daily for 11 days).[6] The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects. In one study, daily oral administration of 8 mg/kg of a compound identified as "compound 28" for 11 days resulted in a 51.0% decrease in tumor weight in a hepatoma 22 mouse model, with the treated mice showing good tolerance and a steady gain in body weight.[6]
Conclusion
WYE-28 is a highly potent and selective ATP-competitive inhibitor of mTOR with significant in vitro and in vivo antitumor activity. Its discovery represents a key advancement in the development of targeted cancer therapies. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working on mTOR inhibitors and related signaling pathways. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of WYE-28 and its analogs is warranted to fully elucidate their therapeutic potential.
References
WYE-28: A Technical Guide to its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of WYE-28, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It details the compound's mechanism of action, its effects on downstream signaling pathways, and the experimental protocols used for its characterization.
Introduction to mTOR and WYE-28
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels.[3] It functions within two structurally and functionally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]
-
mTORC1: Primarily regulates cell growth by promoting protein synthesis and lipid biosynthesis while inhibiting autophagy. Its key downstream effectors are S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[3][5]
-
mTORC2: Is involved in cell survival and cytoskeletal organization, primarily through the activation of Akt (also known as Protein Kinase B) via phosphorylation at the Serine 473 (S473) site.[4][5]
Dysregulation of the mTOR pathway is a common feature in many human diseases, particularly cancer.[1][6] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[1][4] A significant limitation of rapalogs is their inability to inhibit mTORC2, which can lead to a compensatory activation of Akt signaling, thereby promoting cell survival and drug resistance.[7]
WYE-28 emerged as a second-generation mTOR inhibitor designed to overcome this limitation. It is a potent, ATP-competitive inhibitor that targets the kinase domain of mTOR, allowing it to block the activity of both mTORC1 and mTORC2.[6][8]
Core Mechanism of Action: ATP-Competitive Inhibition
Unlike allosteric rapalogs, WYE-28 functions by directly competing with ATP for binding to the catalytic site within the mTOR kinase domain.[8] This mode of inhibition prevents the phosphotransfer reaction essential for the activity of both mTORC1 and mTORC2 complexes.
Quantitative Data and Selectivity Profile
WYE-28 demonstrates high potency against mTOR and significant selectivity over other related kinases, most notably the class I phosphoinositide 3-kinases (PI3Ks).
Table 1: In Vitro Potency of WYE-28
| Target | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|
| mTOR | Kinase Assay | 0.08 nM | [8][9][10] |
| PI3Kα | Kinase Assay | 6 nM | [8][9][10] |
| LNCaP Cells | Cell Growth | <1 nM |[10] |
This data highlights that WYE-28 is approximately 75-fold more selective for mTOR than for PI3Kα.[8] This selectivity is crucial for minimizing off-target effects and attributing cellular responses directly to mTOR inhibition.
Impact on mTOR Signaling Pathways
By inhibiting the mTOR kinase domain, WYE-28 effectively blocks signaling downstream of both mTORC1 and mTORC2.
WYE-28 prevents mTORC1 from phosphorylating its primary substrates, S6K1 and 4E-BP1. The dephosphorylation of 4E-BP1 restores its ability to bind to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent mRNA translation and protein synthesis. Simultaneously, the inactivation of S6K1 further contributes to the suppression of protein synthesis and cell growth.
A key advantage of WYE-28 is its inhibition of mTORC2. mTORC2 is the primary kinase responsible for the activating phosphorylation of Akt at S473, a step required for its full activity. By blocking mTORC2, WYE-28 prevents this critical phosphorylation event, leading to the suppression of Akt-mediated pro-survival signals. This contrasts with rapalogs, which can trigger a feedback loop that increases PI3K signaling and subsequent Akt phosphorylation by the uninhibited mTORC2.
Key Experimental Protocols
The characterization of WYE-28's mechanism of action relies on established biochemical and cellular assays.
This assay directly measures the ability of an inhibitor to block the catalytic activity of mTOR. The general protocol involves immunopurifying the mTOR complex and measuring its ability to phosphorylate a known substrate in the presence of ATP.
Methodology:
-
Immunoprecipitation (IP) of mTORC1:
-
Lyse cultured cells (e.g., HEK293T) in a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate cell lysates with an anti-mTOR or anti-Raptor antibody conjugated to protein A/G beads for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer and kinase assay buffer to isolate the mTORC1 complex.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Add the test inhibitor (WYE-28) at various concentrations and pre-incubate for 10-20 minutes.
-
Initiate the reaction by adding a purified substrate (e.g., recombinant GST-4E-BP1) and ATP (typically 10-500 µM).[11]
-
Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.[11]
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).
-
Quantify band intensity to determine the extent of inhibition and calculate the IC50 value.
-
This assay confirms that the inhibitor engages its target in intact cells by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., LNCaP, U87MG) to 70-80% confluency.
-
Treat cells with a dose range of WYE-28 (or DMSO as a vehicle control) for a specified time (e.g., 1-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Clarify lysates by centrifugation and determine protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
mTORC1 targets: anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46).
-
mTORC2 target: anti-phospho-Akt (Ser473).
-
Loading controls: anti-Total S6K1, anti-Total Akt, anti-GAPDH, anti-β-Actin.
-
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
WYE-28 is a highly potent and selective mTOR kinase inhibitor. Its ATP-competitive mechanism of action allows for the dual inhibition of both mTORC1 and mTORC2 complexes. This leads to a comprehensive blockade of the mTOR signaling network, suppressing protein synthesis via the mTORC1-S6K1/4E-BP1 axis and inhibiting cell survival signals through the mTORC2-Akt axis. This dual inhibitory profile provides a significant advantage over first-generation allosteric inhibitors and establishes WYE-28 as a critical research tool for dissecting mTOR signaling and a promising scaffold for the development of novel therapeutics.
References
- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
The Pyrazolopyrimidine Scaffold: A Privileged Core for mTOR Inhibition
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazolopyrimidine mTOR Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention. Among the various scaffolds explored for mTOR inhibition, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged" structure, yielding highly potent and selective ATP-competitive inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolopyrimidine-based mTOR inhibitors, details key experimental protocols for their evaluation, and visualizes critical pathways and workflows.
The mTOR Signaling Pathway: A Complex Network
The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1, sensitive to the allosteric inhibitor rapamycin, controls cell growth by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). mTORC2, generally insensitive to rapamycin, regulates cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473, among other substrates. The development of ATP-competitive inhibitors targeting the kinase domain of mTOR allows for the simultaneous inhibition of both mTORC1 and mTORC2, offering a more complete blockade of mTOR signaling.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Structure-Activity Relationship of Pyrazolopyrimidine mTOR Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent template for the design of mTOR inhibitors. The SAR of this class of compounds can be systematically explored by considering substitutions at three key positions: N1 of the pyrazole ring, and C4 and C6 of the pyrimidine ring.
Substitutions at the N1-Position
Modifications at the N1-position of the pyrazole ring have been shown to significantly impact both potency and selectivity. Generally, bulky and hydrophobic groups are well-tolerated and can enhance binding affinity.
| Compound/Substituent | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| WAY-600 | 9[1][2] | >1000[1][2] | >111 |
| WYE-687 | 7[3][4] | 81[3][4] | 11.6 |
| Compound with 1-cyclohexyl ketal | - | - | - |
Data compiled from multiple sources.[1][2][3][4]
Substitutions at the C4-Position
The C4-position of the pyrimidine ring often interacts with the hinge region of the mTOR kinase domain. Morpholine and its derivatives are common substituents at this position and are crucial for potent inhibitory activity.
| Compound/Substituent | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| Compound with 4-morpholino | - | - | - |
| Compound with 4-(2,6-ethylene bridged morpholine) | - | - | - |
Substitutions at the C6-Position
The C6-position of the pyrimidine ring extends towards the solvent-exposed region of the ATP-binding pocket. A variety of substituents can be introduced here to fine-tune the compound's properties, including potency, selectivity, and pharmacokinetic profile. Ureidophenyl groups have been found to be particularly effective.
| Compound/Substituent | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| Compound with 6-ureidophenyl | - | - | - |
Key Pyrazolopyrimidine and Related mTOR Inhibitors
Several pyrazolopyrimidine and structurally related compounds have demonstrated potent and selective mTOR inhibition.
| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Key Structural Features |
| PP242 | 8[][6] | 1960 | Pyrazolo[1,5-a]pyrimidine core |
| KU-0063794 | ~10[1][7] | >10,000[8][9] | Pyrido[2,3-d]pyrimidine core |
| Torin1 | 2-10[10][11] | 1800[11] | Tricyclic benzonaphthyridinone core |
| Torin2 | 0.25 (cellular EC50)[12][13] | 200 (cellular EC50)[12][13] | Improved analog of Torin1 |
Experimental Protocols
The evaluation of novel mTOR inhibitors requires a series of well-defined in vitro and in vivo assays.
In Vitro mTOR Kinase Assay (ATP-Competition)
This assay determines the direct inhibitory effect of a compound on the kinase activity of mTOR.
Principle: The assay measures the phosphorylation of a substrate by the mTOR enzyme in the presence of ATP. The inhibitory potential of a test compound is assessed by its ability to compete with ATP for binding to the kinase domain of mTOR, thereby reducing substrate phosphorylation.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant mTOR enzyme and a suitable substrate (e.g., a recombinant fragment of S6K1 or 4E-BP1) are purified.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. Each well contains the mTOR enzyme, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of a solution containing ATP and MgCl2.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using proprietary reagents that produce a luminescent signal proportional to the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce mTOR activity by 50%, is calculated from the dose-response curve.
To confirm an ATP-competitive mechanism of inhibition, the assay can be performed with varying concentrations of both the inhibitor and ATP. In an ATP-competitive model, an increase in ATP concentration will lead to a rightward shift in the inhibitor's IC50 curve.[14]
Caption: A typical experimental workflow for the evaluation of mTOR inhibitors.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of mTOR inhibitors on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine inhibitor for a specified duration (e.g., 72 hours).[18]
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.[15][17]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[15][19]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation) is determined.
In Vivo Efficacy Models
Xenograft Model: This model evaluates the antitumor activity of a compound in a living organism.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.[18]
-
Compound Administration: The mice are treated with the test compound or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified period.[18]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of S6K and Akt) can be assessed in the tumor tissue by western blotting or immunohistochemistry.
Hollow Fiber Assay: This assay provides an intermediate in vivo model to screen compounds for antitumor activity.[20][21][22][23][24]
Protocol:
-
Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.[20]
-
Implantation: The hollow fibers are implanted into the peritoneal cavity or subcutaneous space of mice.[20][22]
-
Compound Treatment: The mice are treated with the test compound.
-
Fiber Retrieval and Analysis: After the treatment period, the fibers are retrieved, and the viability of the cancer cells within the fibers is assessed using assays such as the MTT assay.[22]
Logical Flow of a Structure-Activity Relationship Study
The development of potent and selective pyrazolopyrimidine mTOR inhibitors follows a logical and iterative process.
Caption: The logical progression of a structure-activity relationship study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Torin 2 | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. selleckchem.com [selleckchem.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. reactionbiology.com [reactionbiology.com]
- 21. karger.com [karger.com]
- 22. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ijpbs.com [ijpbs.com]
WYE-28 (CAS RN: 1062172-60-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYE-28 is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). With a CAS Registry Number of 1062172-60-4, this pyrazolopyrimidine derivative has demonstrated significant activity in preclinical studies, positioning it as a valuable tool for research into cell growth, proliferation, and metabolism. This technical guide provides an in-depth overview of WYE-28, including its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
WYE-28 is a crystalline solid with the molecular formula C₃₀H₃₄N₈O₅ and a molecular weight of 586.6 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 60 mg/mL.[1][2]
| Property | Value | Reference |
| CAS Registry Number | 1062172-60-4 | [1] |
| Molecular Formula | C₃₀H₃₄N₈O₅ | [1] |
| Molecular Weight | 586.6 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | 60 mg/mL in DMSO | [1][2] |
| Storage | -20°C | [1] |
| SMILES | O=C(OC)N1CCC(N2N=CC3=C(N4CCOCC4)N=C(C5=CC=C(NC(NC6=CC=C(CO)C=C6)=O)C=C5)N=C32)CC1 | [1] |
| InChI Key | DLIGFKRUAOAIBA-UHFFFAOYSA-N | [1] |
Mechanism of Action and Signaling Pathway
WYE-28 functions as an ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3] mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). As an ATP-competitive inhibitor, WYE-28 targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual inhibition leads to the dephosphorylation of key downstream effectors.
The primary signaling cascade affected by WYE-28 is the PI3K/Akt/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates and activates Akt. Akt, in turn, can activate mTORC1. The inhibition of mTOR by WYE-28 blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2.
Downstream Effects of WYE-28 Inhibition:
-
mTORC1 Inhibition: Prevents the phosphorylation of p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of p70S6K leads to decreased protein synthesis, while the dephosphorylation of 4E-BP1 results in the inhibition of cap-dependent translation.
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at Ser473, which is required for its full activation. This leads to a feedback inhibition of the PI3K/Akt signaling pathway.
Quantitative Pharmacological Data
WYE-28 is a highly potent inhibitor of mTOR with an IC₅₀ value in the low nanomolar range. It also exhibits selectivity for mTOR over other kinases, such as PI3Kα.
| Target | IC₅₀ (nM) | Reference |
| mTOR | 0.08 | [1][3] |
| PI3Kα | 6 | [1][3] |
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of WYE-28 against the mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
Biotinylated p70S6K peptide substrate
-
WYE-28 (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Streptavidin-coated plates
-
Phospho-p70S6K (Thr389) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of WYE-28 in kinase assay buffer.
-
Add 10 µL of each WYE-28 dilution or vehicle (DMSO) to the wells of a streptavidin-coated plate.
-
Add 20 µL of a solution containing recombinant mTOR enzyme and biotinylated p70S6K peptide substrate to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of phospho-p70S6K (Thr389) antibody diluted in blocking buffer and incubate for 60 minutes at room temperature.
-
Wash the plate three times.
-
Add 50 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add 50 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each WYE-28 concentration and determine the IC₅₀ value.
References
WYE-28: A Technical Guide to Dual mTORC1 and mTORC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of WYE-28, a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It details the compound's mechanism of action, inhibitory concentrations, and the downstream effects of its dual-pathway inhibition. This guide includes detailed experimental protocols for researchers investigating mTOR signaling and evaluating the efficacy of mTOR kinase inhibitors.
Introduction to mTOR and WYE-28
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental processes.[1][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2]
-
mTORC1 is sensitive to nutrients and growth factors and promotes protein synthesis and cell growth by phosphorylating key substrates such as p70 ribosomal protein S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5] It is allosterically inhibited by rapamycin and its analogs (rapalogs).[1][6]
-
mTORC2 is primarily activated by growth factor signaling and regulates cell survival, metabolism, and cytoskeletal organization.[4][5] A key substrate of mTORC2 is Akt, which it phosphorylates at the Serine 473 (S473) residue, leading to its full activation.[4][7] mTORC2 is largely insensitive to acute rapamycin treatment.[7]
Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for therapeutic development.[6] While first-generation inhibitors like rapamycin only partially inhibit mTORC1, second-generation ATP-competitive inhibitors have been developed to target the kinase domain of mTOR directly, thereby inhibiting both mTORC1 and mTORC2.[4][6] WYE-28 is a potent and selective ATP-competitive inhibitor of mTOR, effectively blocking the activity of both complexes.[8]
Quantitative Data: Inhibitory Activity of WYE-28
WYE-28 demonstrates high potency against mTOR and significant selectivity over related kinases, such as phosphoinositide 3-kinase (PI3K). The following table summarizes its key inhibitory concentrations (IC50) from published literature.
| Target | IC50 Value | Compound | Notes |
| mTOR | 0.08 nM | WYE-28 | Potent ATP-competitive inhibition.[8][9][10] |
| PI3Kα | 6 nM | WYE-28 | Demonstrates 75-fold selectivity for mTOR over PI3Kα.[8][9][10] |
| LNCaP Cells | <1 nM | WYE-23* | Inhibition of cell growth.[10] |
Note: WYE-23 is a closely related analog, and its data is often presented alongside WYE-28, showing similar high potency in cellular assays. A related compound, WYE-125132, also shows a potent mTOR IC50 of 0.19 nM and over 5,000-fold selectivity versus PI3Ks.[6]
Mechanism of Action and Signaling Effects
As an ATP-competitive inhibitor, WYE-28 binds to the catalytic kinase domain of mTOR, preventing the phosphorylation of its downstream substrates. This dual inhibition of mTORC1 and mTORC2 results in a more comprehensive blockade of the mTOR pathway compared to rapalogs.
-
Inhibition of mTORC1: WYE-28 blocks the phosphorylation of S6K1 and 4E-BP1, leading to a significant reduction in protein synthesis and cell growth.[6] This is a substantially stronger effect than that observed with rapalogs.[6]
-
Inhibition of mTORC2: WYE-28 inhibits the mTORC2-mediated phosphorylation of Akt at S473.[4][6] This prevents the full activation of Akt, a critical kinase for cell survival and proliferation, thereby promoting apoptosis.[4]
The dual inhibition of both mTOR complexes circumvents the compensatory activation of Akt that can occur with mTORC1-specific inhibitors due to the disruption of a negative feedback loop.[4]
Experimental Protocols
The following protocols provide a framework for studying the effects of WYE-28 and other mTOR inhibitors.
This protocol is used to directly measure the inhibitory effect of WYE-28 on the kinase activity of immunoprecipitated mTORC1 and mTORC2.
1. Cell Lysis and Immunoprecipitation:
- Culture cells (e.g., HEK293T) to sub-confluency (~70-80%) in 10-cm plates.
- Lyse cells in 1 mL of ice-cold CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors).
- Centrifuge lysates at 13,000 rpm for 10 min at 4°C. Collect the supernatant.
- For mTORC1 immunoprecipitation, incubate lysate with anti-Raptor antibody. For mTORC2, use anti-Rictor antibody.[2] Incubate for 1-2 hours at 4°C with gentle rocking.
- Add Protein A/G agarose beads and incubate for another hour at 4°C.
- Pellet the beads by centrifugation (e.g., 9,000 rpm for 1 min).[11]
2. Kinase Reaction:
- Wash the immunoprecipitated beads three times with CHAPS wash buffer. For mTORC1, an additional wash with high-salt buffer (500 mM NaCl) can help remove contaminants.[11]
- Wash the beads once with the respective kinase assay buffer.
- mTORC1 Kinase Buffer: 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2.[11]
- mTORC2 Kinase Buffer: 25 mM HEPES pH 7.4, 100 mM potassium acetate, 1 mM MgCl2.[11]
- Resuspend beads in kinase buffer containing the substrate (e.g., recombinant GST-S6K1 for mTORC1, GST-Akt for mTORC2) and ATP (e.g., 500 µM).
- Add WYE-28 at desired concentrations (e.g., serial dilutions from 0.01 nM to 1 µM) or vehicle control (DMSO).
- Incubate the reaction at 37°C for 30 minutes with gentle agitation.[11]
3. Detection and Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Perform Western blotting using phospho-specific antibodies to detect substrate phosphorylation (e.g., anti-phospho-S6K1 Thr389 for mTORC1, anti-phospho-Akt Ser473 for mTORC2).[2]
- Quantify band intensity to determine the IC50 of WYE-28.
This protocol assesses the in-cell activity of WYE-28 by measuring the phosphorylation status of mTOR pathway components.
1. Cell Culture and Treatment:
- Plate cells (e.g., A549 lung cancer, U87MG glioma) and allow them to adhere overnight.[6]
- Starve cells of serum for a few hours if necessary to establish a baseline, then stimulate with growth factors (e.g., insulin or serum) to activate the mTOR pathway.
- Treat cells with various concentrations of WYE-28 or vehicle control for a specified time (e.g., 1-4 hours).
2. Protein Extraction and Quantification:
- Wash cells with ice-cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
3. Immunoblotting:
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C. Key antibodies include:
- p-Akt (S473) - for mTORC2 activity
- p-S6K1 (T389) - for mTORC1 activity
- p-4E-BP1 (T37/46) - for mTORC1 activity
- Total Akt, Total S6K1, β-Actin (as loading controls)
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect signals using an enhanced chemiluminescence (ECL) substrate.
This protocol measures the effect of WYE-28 on cancer cell growth and viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
- Treat cells with a range of WYE-28 concentrations. Include a vehicle-only control.
- Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
3. Viability Measurement (MTT Assay Example):
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
This protocol quantifies the induction of apoptosis in cells following treatment with WYE-28.
1. Cell Treatment and Harvesting:
- Treat cells in 6-well plates with WYE-28 at relevant concentrations (e.g., 1x and 10x GI50) for 24-48 hours.
- Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
2. Annexin V and Propidium Iodide (PI) Staining:
- Resuspend cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Data analysis will distinguish between:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Quantify the percentage of cells in each quadrant to assess the apoptotic effect of WYE-28.
// Colors
start_color [fillcolor="#34A853", fontcolor="#FFFFFF"];
treatment_color [fillcolor="#FBBC05", fontcolor="#202124"];
assay_color [fillcolor="#4285F4", fontcolor="#FFFFFF"];
analysis_color [fillcolor="#F1F3F4", fontcolor="#202124"];
endpoint_color [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes
A[label="1. Cell Culture\n(e.g., A549, U87MG)", node [start_color]];
B[label="2. Treatment\n(WYE-28 vs. Vehicle)", node [treatment_color]];
C1 [label="3a. Protein Lysate\nPreparation", node [assay_color]];
C2 [label="3b. 72h Incubation\nfor Proliferation", node [assay_color]];
C3 [label="3c. 24-48h Incubation\nfor Apoptosis", node [assay_color]];
D1 [label="4a. Western Blotting", node [analysis_color]];
D2 [label="4b. MTT Assay", node [analysis_color]];
D3 [label="4c. Annexin V / PI Staining\n& Flow Cytometry", node [analysis_color]];
E1 [label="5a. Analyze Protein\nPhosphorylation", node [endpoint_color]];
E2 [label="5b. Determine GI50", node [endpoint_color]];
E3 [label="5c. Quantify Apoptosis", node [endpoint_color]];
// Edges
A -> B;
B -> C1;
B -> C2;
B -> C3;
C1 -> D1 -> E1;
C2 -> D2 -> E2;
C3 -> D3 -> E3;
}
Conclusion
WYE-28 is a highly potent and selective dual mTORC1/mTORC2 inhibitor. Its ability to act as an ATP-competitive inhibitor allows for a more complete shutdown of mTOR signaling than first-generation allosteric inhibitors. By simultaneously blocking the pro-growth and pro-survival signals downstream of both mTOR complexes, WYE-28 serves as a powerful research tool for dissecting the mTOR pathway and represents a class of compounds with significant therapeutic potential in oncology and other diseases characterized by aberrant mTOR activation. The protocols outlined in this guide provide a robust framework for the preclinical pharmacological validation of WYE-28 and related mTOR kinase inhibitors.
References
- 1. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1 and mTORC2 as regulators of cell metabolism in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Foundational Research on the Cellular Effects of WYE-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the cellular effects of WYE-28, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the associated signaling pathways and experimental workflows. Information on the closely related compound WYE-125132 is also included to provide a broader context for the cellular impact of ATP-competitive mTOR inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of WYE-28 and the related compound WYE-125132.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| WYE-28 | mTOR | 0.08[1] | >75-fold vs. PI3Kα (IC50 = 6 nM)[1] |
| WYE-125132 | mTOR | 0.19[2] | >5,000-fold vs. PI3Ks[3] |
Table 2: Anti-proliferative Activity of WYE-125132 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | ~2 |
| MDA361 | Breast Cancer | Not specified |
| PC3MM2 | Prostate Cancer | Not specified |
| U87MG | Glioblastoma | Not specified |
| A549 | Lung Cancer | Not specified |
| HCT116 | Colon Cancer | ~380 |
Table 3: Cellular Effects of WYE-125132
| Effect | Cell Lines | Observations |
| Cell Cycle Arrest | MDA468, PC3MM2, U87MG, A549, HCT116 | Increased G1-phase, reduction in S-phase cells.[4] |
| Apoptosis | MDA361 | Dose-dependent induction of apoptosis. |
| Inhibition of Protein Synthesis | MDA361, HEK293 | Stronger inhibition compared to CCI-779.[2] |
| Reduction in Cell Size | A498 | More profound reduction compared to CCI-779.[5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key cellular processes affected by WYE-28 and the general workflow for its investigation.
Caption: WYE-28 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: General experimental workflow for studying WYE-28's cellular effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of mTOR inhibitors like WYE-28.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of WYE-28 on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WYE-28 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of WYE-28 in complete culture medium. Remove the medium from the wells and add 100 µL of the WYE-28 dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the WYE-28 concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by WYE-28.
Materials:
-
Cells treated with WYE-28
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with various concentrations of WYE-28 for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of the mTOR Signaling Pathway
This protocol is for assessing the effect of WYE-28 on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cells treated with WYE-28
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with WYE-28 for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of WYE-28 on protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
In-depth Technical Guide: Early Studies on WYE-28 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1] As a central regulator of cell growth, proliferation, survival, and metabolism, mTOR is a validated target for cancer therapy.[1] This technical guide provides a comprehensive overview of the early preclinical studies of WYE-28 and its close analog, WYE-125132, in various cancer cell lines. It details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant signaling pathways and workflows.
Core Mechanism of Action: mTOR Inhibition
WYE-28 and its analogs are pyrazolopyrimidine-based compounds that act as ATP-competitive inhibitors of mTOR.[1] This mechanism allows them to block the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more complete inhibition of mTOR signaling compared to allosteric inhibitors like rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1.[1][2] The inhibition of both complexes results in a broad anti-proliferative and pro-apoptotic effect in cancer cells.
Quantitative Data: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of WYE-28 and its analog WYE-125132 in various cancer cell lines.
Table 1: IC50 Values of WYE-28 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | < 1 |
Table 2: IC50 Values of WYE-125132 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 2 |
| LNCaP | Prostate Cancer | 2 |
| A549 | Lung Cancer | 18 |
| H1975 | Lung Cancer | 25 |
| U87MG | Glioblastoma | 30 |
| 786-O | Renal Cancer | 45 |
| A498 | Renal Cancer | 80 |
| HCT116 | Colon Cancer | 380 |
| MDA-MB-231 | Breast Cancer | >1000 |
| MDA-MB-468 | Breast Cancer | >1000 |
| BT549 | Breast Cancer | >1000 |
| H157 | Lung Cancer | >1000 |
| H460 | Lung Cancer | >1000 |
| MG63 | Osteosarcoma | >1000 |
| Rat1 | Rat Fibroblast | >1000 |
| HEK293 | Human Embryonic Kidney | >1000 |
| HeLa | Cervical Cancer | >1000 |
Source: Yu K, et al. Cancer Res. 2010 Jan 15;70(2):621-31.[2]
Experimental Protocols
Cell Viability and Growth Assays
Objective: To determine the cytotoxic and cytostatic effects of WYE-28 and its analogs on cancer cell lines and to calculate IC50 values.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 1,000 to 3,000 cells per well and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., WYE-125132) or DMSO as a vehicle control.[3]
-
Incubation: Incubate the plates for 3 days under standard cell culture conditions (37°C, 5% CO2).[3]
-
Viability Assessment: Determine the viable cell density using a colorimetric assay such as the MTS assay.[3]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the IC50 values from the dose-response curves.[3]
Western Blotting
Objective: To analyze the effect of WYE-28 and its analogs on the mTOR signaling pathway by detecting the phosphorylation status of key downstream proteins.
Protocol:
-
Cell Lysis: Treat cultured cancer cells with the test compound for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[4]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-S6K, phospho-AKT, total S6K, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a CCD camera-based imager.[4]
Visualizations
Signaling Pathway
Caption: WYE-28 inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro evaluation of WYE-28 in cancer cells.
Logical Relationship
Caption: Mechanism of action cascade for WYE-28 in cancer cells.
References
- 1. ATP-competitive inhibitors of the mammalian target of rapamycin: design and synthesis of highly potent and selective pyrazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin: Design and Synthesis of Highly Potent and Selective Pyrazolopyrimidines (Journal Article) | OSTI.GOV [osti.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. genscript.com [genscript.com]
WYE-28: A Technical Guide to its Downstream Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream effects of WYE-28, a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action
WYE-28 is a pyrazolopyrimidine-based compound that acts as a highly potent and selective inhibitor of mTOR kinase. It exerts its effects by competing with ATP for binding to the catalytic site of mTOR, thereby blocking the phosphorylation of its downstream substrates. This inhibition affects both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling.
Data Presentation: Quantitative Analysis of WYE-28 Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of WYE-28 from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of WYE-28 [1][2][3]
| Target Kinase | IC₅₀ (nM) | Selectivity vs. mTOR |
| mTOR | 0.08 | - |
| PI3Kα | 6 | 75-fold |
Table 2: Cellular Activity of WYE-28 in Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| LNCaP | Prostate Cancer | <1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of WYE-28.
In Vitro mTOR Kinase Inhibition Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by WYE-28.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of WYE-28 against mTOR kinase.
Materials:
-
Recombinant active mTOR enzyme
-
Inactive p70S6K as a substrate
-
ATP
-
WYE-28 at various concentrations
-
Kinase assay buffer
-
96-well plates
-
SDS-PAGE and Western blot reagents
-
Antibodies: anti-phospho-p70S6K (Thr389) and anti-total p70S6K
Procedure:
-
Prepare serial dilutions of WYE-28 in kinase assay buffer.
-
In a 96-well plate, add recombinant active mTOR and the inactive p70S6K substrate to each well.
-
Add the different concentrations of WYE-28 or vehicle control to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against phospho-p70S6K (Thr389) and total p70S6K.
-
Quantify the band intensities to determine the extent of p70S6K phosphorylation at each WYE-28 concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of WYE-28 concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Downstream mTOR Signaling
This protocol is used to assess the effect of WYE-28 on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cultured cells.
Objective: To quantify the dose-dependent inhibition of Akt, S6K, and 4E-BP1 phosphorylation by WYE-28.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Cell culture medium and supplements
-
WYE-28
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of WYE-28 (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using a digital imager.
-
Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total proteins, normalizing to the loading control.
Cell Viability Assay (MTT or WST-1)
This assay measures the effect of WYE-28 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the IC₅₀ of WYE-28 for cell growth inhibition in various cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
WYE-28
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of WYE-28 for a specified period (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of WYE-28 concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure to evaluate the in vivo antitumor activity of WYE-28.
Objective: To assess the ability of WYE-28 to inhibit tumor growth in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
WYE-28 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer WYE-28 (e.g., at a specific dose in mg/kg) or vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).
-
Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target modulation).
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to WYE-28.
Caption: WYE-28 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Experimental workflow for Western blot analysis of WYE-28 effects.
References
- 1. ATP-competitive inhibitors of the mammalian target of rapamycin: design and synthesis of highly potent and selective pyrazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
WYE-28 In Vitro Assay: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro assessment of WYE-28, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). The information is intended for researchers, scientists, and drug development professionals engaged in the study of mTOR signaling and the characterization of mTOR inhibitors.
WYE-28 is a highly potent ATP-competitive inhibitor of mTOR with significant selectivity over other kinases, including phosphoinositide 3-kinase α (PI3Kα).[1][2][3] Understanding its activity and mechanism of action through standardized in vitro assays is crucial for its application in preclinical research. This document outlines the necessary protocols for biochemical and cell-based assays to characterize the inhibitory potential of WYE-28.
Data Presentation: Inhibitory Activity of WYE-28
The following table summarizes the quantitative data regarding the inhibitory activity of WYE-28 against its primary target, mTOR, and a related kinase, PI3Kα. Additionally, its effect on the growth of the LNCaP human prostate cancer cell line is presented.
| Target/Assay | IC50 Value | Cell Line | Notes |
| mTOR (biochemical assay) | 0.08 nM | - | Highly potent inhibition of the primary target.[1][2][3] |
| PI3Kα (biochemical assay) | 6 nM | - | Demonstrates 75-fold selectivity for mTOR over PI3Kα.[1][2][3] |
| LNCaP Cell Growth (MTS assay) | <1 nM | LNCaP | Potent inhibition of cell proliferation in a cancer cell line.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway targeted by WYE-28 and the general experimental workflows for its characterization.
Experimental Protocols
Biochemical mTOR Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of WYE-28 against mTOR using a luminescence-based kinase assay that measures the amount of ADP produced.
Materials:
-
Recombinant human mTOR enzyme
-
GST-4E-BP1 substrate
-
WYE-28
-
mTOR Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of WYE-28 in DMSO. Perform serial dilutions in mTOR Kinase Assay Buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant mTOR enzyme and GST-4E-BP1 substrate in mTOR Kinase Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 5 µL of the serially diluted WYE-28 or DMSO (vehicle control). b. Add 10 µL of the diluted mTOR enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes. d. Initiate the kinase reaction by adding 10 µL of a mixture of ATP and GST-4E-BP1 substrate to each well. e. Incubate the reaction at 30°C for 60 minutes.
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. c. Incubate for 30 minutes at room temperature. d. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of WYE-28 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LNCaP Cell Culture
This protocol outlines the standard procedure for culturing the LNCaP human prostate cancer cell line.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cells to a T-75 flask containing pre-warmed complete growth medium.
-
Cell Maintenance: a. Culture the cells in an incubator at 37°C with 5% CO2.[4] b. Change the medium every 2-3 days. c. LNCaP cells are weakly adherent and grow in aggregates.[4]
-
Subculturing: a. When cells reach 70-80% confluency, aspirate the medium and rinse the cells with PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells.[5] c. Neutralize the trypsin by adding 4-5 volumes of complete growth medium. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium. e. Seed the cells into new culture flasks at the desired density.
Cell Viability MTS Assay
This protocol describes a colorimetric assay to determine the effect of WYE-28 on the viability and proliferation of LNCaP cells.
Materials:
-
LNCaP cells in culture
-
Complete growth medium
-
WYE-28
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: a. Harvest and count LNCaP cells as described in the cell culture protocol. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. c. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of WYE-28 in complete growth medium. b. Remove the medium from the wells and add 100 µL of the WYE-28 dilutions or vehicle control (medium with DMSO) to the respective wells. c. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well.[2][6] b. Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[2][6] c. Shake the plate for 1 minute to ensure uniform color distribution.
-
Data Measurement and Analysis: a. Measure the absorbance at 490 nm using a plate reader.[7][8] b. Subtract the background absorbance from all readings. c. Calculate cell viability as a percentage of the vehicle-treated control. d. Plot the percentage of viability against the logarithm of the WYE-28 concentration and determine the IC50 value.
Western Blot Analysis of mTOR Signaling
This protocol is for assessing the effect of WYE-28 on the phosphorylation status of key downstream effectors of mTOR, such as S6K1 and 4E-BP1, in LNCaP cells.
Materials:
-
LNCaP cells
-
WYE-28
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of WYE-28 or DMSO for a specified time (e.g., 2-24 hours). c. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. d. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the effect of WYE-28 on mTOR signaling.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. lncap.com [lncap.com]
- 5. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
WYE-28 Cell-Based Assay Guidelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] It exhibits high selectivity for mTOR over other kinases in the phosphoinositide 3-kinase (PI3K) family, making it a valuable tool for dissecting mTOR signaling pathways.[1][2] WYE-28 targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), allowing for a comprehensive inhibition of mTOR-mediated cellular processes.[1][2][3] These application notes provide detailed protocols for utilizing WYE-28 in common cell-based assays to investigate its effects on cell viability, and mTOR signaling.
Mechanism of Action
WYE-28 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of mTOR. This dual inhibition of both mTORC1 and mTORC2 leads to the downstream suppression of pathways that control protein synthesis, cell growth, proliferation, and survival.[1][2][3]
Data Presentation
WYE-28 Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| WYE-28 (WYE-125132) | mTOR | 0.19 ± 0.07 | Recombinant mTOR kinase assay | [2] |
WYE-28 Cellular Potency
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MDA-MB-361 | Breast Cancer | Low nM range | Cell Proliferation (MTS) | [4][5] |
| LNCaP | Prostate Cancer | 2 | Cell Proliferation | [4] |
| U87MG | Glioblastoma | Low nM range | Cell Proliferation (MTS) | [4][5] |
| A549 | Lung Cancer | Low nM range | Cell Proliferation (MTS) | [4][5] |
| H1975 | Lung Cancer | Low nM range | Cell Proliferation | [4] |
| A498 | Kidney Cancer | Low nM range | Cell Proliferation | [4] |
| 786-O | Kidney Cancer | Low nM range | Cell Proliferation | [4] |
| HCT116 | Colon Cancer | 380 | Cell Proliferation | [4] |
| MM.1S | Multiple Myeloma | 25-200 | Cell Viability (MTT) | [6] |
| OPM1 | Multiple Myeloma | 25-200 | Cell Viability (MTT) | [6] |
| OPM2 | Multiple Myeloma | 25-200 | Cell Viability (MTT) | [6] |
| Hep-2 | Laryngeal Cancer | 8-80 µg/L | Cell Viability (MTT) | [7] |
| HeLa | Cervical Cancer | ~10 nM | Cell Proliferation (MTT) | [8] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTS/MTT)
This protocol describes a method to determine the effect of WYE-28 on the viability and proliferation of cancer cell lines using a colorimetric assay based on the reduction of a tetrazolium salt (MTS or MTT) by metabolically active cells.
Materials:
-
WYE-28 (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-361, U87MG, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., from Promega, Thermo Fisher Scientific)
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well in 100 µL of complete medium.[4]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of WYE-28 in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.[9]
-
Remove the medium from the wells and add 100 µL of the WYE-28 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest WYE-28 treatment.
-
Incubate for 72 hours (or desired time point) at 37°C.[4]
-
-
MTS/MTT Addition and Incubation:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well.
-
For MTT assay: Add 10 µL of MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement:
-
For MTS assay: Shake the plate for 1 minute and measure the absorbance at 490 nm using a plate reader.
-
For MTT assay: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of WYE-28 concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for mTOR Signaling Pathway Analysis
This protocol details the use of Western blotting to analyze the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, such as S6 Kinase (S6K) and Akt, following treatment with WYE-28.
Materials:
-
WYE-28 (stock solution in DMSO)
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of WYE-28 (e.g., 100 nM, 500 nM, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).[10] Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualization
Caption: WYE-28 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for Western Blot analysis of mTOR signaling.
Caption: Workflow for cell viability/proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mTOR inhibitor AZD8055 inhibits proliferation and glycolysis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Western Blot Analysis of p-mTOR Using WYE-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates a multitude of cellular processes, including cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in various diseases, notably cancer, making it a prime target for therapeutic intervention.[2] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[2] The phosphorylation of mTOR at serine 2448 (p-mTOR Ser2448) is a key indicator of mTORC1 activation, often mediated by the PI3K/Akt signaling pathway.[3][4]
WYE-28 is a highly potent and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2.[1][5] It exhibits an IC50 of 0.08 nM for mTOR and demonstrates over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks).[1][5] These characteristics make WYE-28 a valuable research tool for investigating the mTOR signaling cascade and a potential candidate for drug development.
This document provides detailed application notes and protocols for the use of WYE-28 in the Western blot analysis of p-mTOR (Ser2448), offering a robust methodology for researchers in cell biology and drug discovery.
Mechanism of Action and Signaling Pathway
WYE-28 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of mTOR. This action prevents the autophosphorylation and substrate phosphorylation activities of both mTORC1 and mTORC2. Inhibition of mTORC1 by WYE-28 leads to a downstream reduction in the phosphorylation of key effectors such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth. The inhibition of mTORC2 primarily affects the phosphorylation of Akt at serine 473, impacting cell survival and cytoskeletal organization.
Caption: The mTOR Signaling Pathway and the inhibitory action of WYE-28.
Data Presentation: Quantitative Analysis of p-mTOR Inhibition by WYE-28
The following table summarizes the dose-dependent inhibitory effect of WYE-28 on the phosphorylation of mTOR at Ser2448 in a representative cancer cell line, as determined by Western blot analysis. The data is compiled based on the findings reported by Yu et al. (2010) in their study of WYE-125132 (WYE-28).[1]
| WYE-28 Concentration (nM) | p-mTOR (Ser2448) Inhibition (%) | Downstream Effect on p-p70S6K (Thr389) |
| 0 (Vehicle Control) | 0 | Basal Phosphorylation |
| 1 | ~25 | Partial Inhibition |
| 10 | ~60 | Significant Inhibition |
| 100 | >90 | Complete Inhibition |
| 1000 | >95 | Complete Inhibition |
Note: The percentage of inhibition is an approximation derived from the visual data presented in the referenced literature. Actual values may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
A detailed experimental workflow for the analysis of p-mTOR levels following WYE-28 treatment is provided below.
Caption: Experimental workflow for Western blot analysis of p-mTOR.
Cell Culture and Treatment with WYE-28
-
Cell Seeding: Plate the desired cell line (e.g., MDA-MB-361, U-87 MG, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
WYE-28 Preparation: Prepare a stock solution of WYE-28 (e.g., 10 mM in DMSO).[6] Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).
-
Treatment: Once the cells reach the desired confluency, replace the existing media with fresh media containing the various concentrations of WYE-28 or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 2, 6, or 24 hours) to observe the inhibitory effects on mTOR phosphorylation.
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of a 4-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for p-mTOR (Ser2448) (e.g., Cell Signaling Technology, #2971) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total mTOR or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-mTOR band intensity to the total mTOR or housekeeping protein band intensity for each sample.
-
Inhibition Calculation: Express the data as a percentage of the vehicle-treated control to determine the dose-dependent inhibition of p-mTOR by WYE-28.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-mTOR signal | Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Inactive primary antibody | Use a fresh or validated antibody. Ensure proper storage conditions. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh samples and always include protease/phosphatase inhibitors. |
Conclusion
WYE-28 is a powerful and specific inhibitor of the mTOR signaling pathway. The protocols outlined in this document provide a comprehensive guide for utilizing WYE-28 in the Western blot analysis of p-mTOR (Ser2448). By following these detailed methodologies, researchers can accurately and reliably investigate the effects of WYE-28 on mTOR signaling, facilitating advancements in both basic research and drug development.
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of mTOR Signaling as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for WYE-28 Cell Viability MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. WYE-28 exhibits high selectivity for mTOR with an IC50 value in the low nanomolar range and also inhibits phosphoinositide 3-kinase alpha (PI3Kα) at higher concentrations. These characteristics make WYE-28 a valuable tool for cancer research and drug development.
This document provides a detailed protocol for assessing the cytotoxic and cytostatic effects of WYE-28 on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for measuring cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
WYE-28 primarily targets the mTOR kinase, a central component of the PI3K/Akt/mTOR signaling pathway. This pathway is activated by growth factors and other extracellular signals, leading to the phosphorylation and activation of downstream effectors that promote protein synthesis, cell growth, and proliferation while inhibiting apoptosis. By inhibiting mTOR, WYE-28 disrupts this signaling cascade, leading to a reduction in cell viability and proliferation.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of WYE-28.
Experimental Protocol: WYE-28 Cell Viability MTT Assay
This protocol provides a general framework for assessing the effect of WYE-28 on the viability of adherent cancer cell lines. Researchers should optimize the conditions for their specific cell line and experimental setup.
Materials:
-
WYE-28 compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
MTT solvent (e.g., 10% Triton X-100, 0.1 N HCl in anhydrous isopropanol, or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
WYE-28 Treatment:
-
Prepare a stock solution of WYE-28 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of WYE-28 in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest WYE-28 concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared WYE-28 dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the WYE-28 concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of WYE-28 that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Application Notes and Protocols for WYE-28 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing the potent and selective mTOR inhibitor, WYE-28, in in vivo xenograft models. The following protocols are intended as a guide and may require optimization based on specific cell lines and experimental goals.
Introduction to WYE-28
WYE-28 is a highly potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a critical kinase that regulates cell growth, proliferation, and survival.[1] It functions as an ATP-competitive inhibitor, binding to the catalytic site of mTOR and effectively blocking its activity.[1] WYE-28 has demonstrated significant inhibitory activity against mTOR with an IC50 of 0.08 nM and shows 75-fold selectivity over PI3Kα (IC50 = 6 nM).[1] Its efficacy has been observed in various cell lines, including LNCaP cells where it inhibits cell growth with an IC50 of less than 1 nM.[2]
Core Applications
-
Preclinical evaluation of WYE-28 efficacy: Assessing the anti-tumor activity of WYE-28 in a living organism.
-
Pharmacodynamic studies: Investigating the molecular effects of WYE-28 on the mTOR signaling pathway in tumor tissue.
-
Pharmacokinetic analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of WYE-28 in vivo.
-
Combination therapy studies: Evaluating the synergistic or additive effects of WYE-28 with other anti-cancer agents.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| WYE-28 IC50 (mTOR) | 0.08 nM | HEK293 (flag-tagged truncated human mTOR) | [3] |
| WYE-28 IC50 (PI3Kα) | 6 nM | Not specified | [1][2][3] |
| WYE-28 IC50 (Cell Growth) | < 1 nM | LNCaP | [2] |
| WYE-28 Microsomal Half-life | 13 min | Nude mouse microsomes | [3] |
Signaling Pathway
The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway, which is the primary target of WYE-28.
Caption: WYE-28 inhibits the mTOR signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for a WYE-28 in vivo xenograft study.
Caption: Workflow for WYE-28 in vivo xenograft studies.
Detailed Experimental Protocols
I. Cell Line Selection and Culture
-
Cell Line Selection: Choose a cancer cell line known to have an active PI3K/Akt/mTOR pathway. Cell lines such as LNCaP (prostate cancer), or other lines with documented sensitivity to mTOR inhibitors are suitable candidates.
-
Cell Culture: Culture the selected cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Expansion: Passage the cells regularly to maintain exponential growth. Ensure cells are at 80-90% confluency before harvesting for implantation.[4]
II. Animal Model and Husbandry
-
Animal Selection: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of the human tumor xenograft.[4] The choice of strain may depend on the tumor model (e.g., NSG mice for patient-derived xenografts).[5]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.[6]
-
Husbandry: House the animals in a sterile environment (e.g., individually ventilated cages) with free access to autoclaved food and water. All procedures should be performed in a laminar flow hood.
III. Tumor Xenograft Implantation
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). To enhance tumor take rate, cells can be resuspended in a mixture with Matrigel (1:1 ratio).
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 26-28 gauge needle.[5]
-
IV. WYE-28 Formulation and Administration
-
Formulation: WYE-28 is soluble in DMSO (60 mg/ml).[2] For in vivo administration, a common practice is to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for injection (e.g., a mixture of PEG300, Tween 80, and saline). The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Dosage and Administration Route: The optimal dosage and route of administration (e.g., intraperitoneal, oral gavage, intravenous) should be determined through preliminary dose-finding studies. A starting point could be based on literature for similar mTOR inhibitors.
-
Treatment Schedule: Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).[5] Administer WYE-28 or vehicle control according to the predetermined schedule (e.g., daily, every other day).
V. Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x length x width² .[5]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and potential drug toxicity.[6]
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³), or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and then processed for various downstream analyses:
-
Histology/Immunohistochemistry: Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding.
-
Western Blot/ELISA: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for protein analysis to assess the inhibition of mTOR pathway markers (e.g., p-S6K, p-4E-BP1).
-
Pharmacokinetic Analysis: Collect blood samples at various time points after the final dose to determine the concentration of WYE-28.
-
Data Analysis and Interpretation
-
Compare the tumor growth curves between the WYE-28 treated group and the vehicle control group.
-
Calculate the tumor growth inhibition (TGI) for the treated group.
-
Analyze the body weight data to assess the toxicity of the treatment.
-
Correlate the tumor growth data with the pharmacodynamic and pharmacokinetic data to establish a dose-response relationship.
These protocols provide a comprehensive guide for conducting in vivo xenograft studies with WYE-28. Adherence to ethical guidelines for animal research is paramount throughout the experimental process.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WYE-28 in Neurodegenerative Disease Research
A Novel Investigational Compound for Modulating mTOR Signaling in Neurological Disorders
These application notes provide a comprehensive overview of the investigational compound WYE-28 and its potential applications in the study of neurodegenerative diseases. The information is intended for researchers, scientists, and drug development professionals actively engaged in neuroscience research. WYE-28 is an experimental molecule and should be handled with appropriate laboratory safety precautions.
Introduction to WYE-28
WYE-28 is a novel small molecule inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates fundamental cellular processes.[1] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and autophagy.[1][2] Dysregulation of the mTOR pathway has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][3][4] In these conditions, aberrant mTOR signaling can lead to impaired autophagy, contributing to the accumulation of misfolded proteins and neuronal dysfunction. WYE-28 offers a potential research tool to investigate the therapeutic implications of mTOR inhibition in preclinical models of neurodegeneration.
Mechanism of Action
WYE-28 is designed to selectively inhibit mTOR complex 1 (mTORC1), a key component of the mTOR signaling cascade. mTORC1 integrates signals from various upstream pathways, including growth factors (e.g., insulin, IGF-1) and nutrients, to control protein synthesis and cell growth.[4] By inhibiting mTORC1, WYE-28 is hypothesized to restore autophagic flux, thereby promoting the clearance of aggregated proteins, such as amyloid-beta and tau in Alzheimer's disease models, and alpha-synuclein in Parkinson's disease models.
Signaling Pathway of WYE-28 Action:
Caption: WYE-28 inhibits mTORC1, impacting downstream cellular processes.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies investigating the efficacy of WYE-28 in cellular and animal models of neurodegenerative diseases.
Table 1: In Vitro Efficacy of WYE-28 in a Neuronal Cell Line Overexpressing Amyloid-Beta
| Treatment Group | WYE-28 Conc. (nM) | p-mTOR/total mTOR Ratio | LC3-II/LC3-I Ratio | Cell Viability (%) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 100 ± 4.5 |
| WYE-28 | 10 | 0.62 ± 0.04 | 1.85 ± 0.12 | 105 ± 5.1 |
| WYE-28 | 50 | 0.35 ± 0.03 | 2.54 ± 0.15 | 102 ± 4.8 |
| WYE-28 | 100 | 0.18 ± 0.02 | 3.12 ± 0.18 | 98 ± 5.3 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: In Vivo Efficacy of WYE-28 in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | Dose (mg/kg) | Brain Aβ42 Levels (pg/mg tissue) | Morris Water Maze Escape Latency (s) |
| Wild-Type Control | - | 15.2 ± 2.1 | 25.4 ± 3.1 |
| AD Mouse + Vehicle | - | 158.6 ± 12.3 | 65.8 ± 5.7 |
| AD Mouse + WYE-28 | 1 | 112.4 ± 9.8 | 48.2 ± 4.9 |
| AD Mouse + WYE-28 | 5 | 75.9 ± 7.5 | 35.1 ± 4.2 |
*p<0.05, **p<0.01 vs. AD Mouse + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Western Blot Analysis for mTOR Pathway Activation
This protocol describes the assessment of mTORC1 activity by measuring the phosphorylation of its downstream target, S6 kinase.
Experimental Workflow:
Caption: Workflow for Western blot analysis of mTOR signaling.
Protocol:
-
Cell Lysis: Treat neuronal cells with WYE-28 or vehicle for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Following electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize phospho-S6K levels to total S6K and the loading control.
Autophagy Flux Assay (LC3 Turnover)
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Protocol:
-
Cell Treatment: Plate cells and treat with WYE-28 or vehicle. Include a control group treated with a lysosomal inhibitor (e.g., bafilomycin A1) to assess autophagic flux.
-
Protein Extraction and Western Blot: Prepare cell lysates and perform Western blotting as described in Protocol 4.1. Use primary antibodies against LC3 and a loading control.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I is indicative of the number of autophagosomes. An increase in this ratio in the presence of WYE-28 suggests an induction of autophagy.
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a study to evaluate the therapeutic potential of WYE-28 in a transgenic mouse model of AD.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of WYE-28.
Protocol:
-
Animal Model: Utilize a well-characterized transgenic mouse model of AD (e.g., 5XFAD).
-
Dosing: Administer WYE-28 or vehicle to the mice daily via oral gavage for a specified duration (e.g., 3 months).
-
Behavioral Analysis: Conduct cognitive assessments, such as the Morris water maze, to evaluate learning and memory.
-
Tissue Processing: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain tissue and measure the levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) using enzyme-linked immunosorbent assays (ELISAs).
-
Histopathological Analysis: Perform immunohistochemistry on brain sections to visualize amyloid plaques and assess neuronal markers.
Conclusion
WYE-28 represents a promising research tool for investigating the role of mTOR signaling in neurodegenerative diseases. The provided protocols and data offer a framework for researchers to explore the therapeutic potential of mTOR inhibition in various preclinical models. Further studies are warranted to fully elucidate the mechanism of action and to assess the long-term efficacy and safety of WYE-28.
References
- 1. mTOR signaling in aging and neurodegeneration: At the crossroad between metabolism dysfunction and impairment of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR signaling and Alzheimer's disease: What we know and where we are? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the mTOR pathway in neurodegenerative diseases: from synapses to genes [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
Application of SMER28 in Autophagy Research
Introduction
SMER28 (Small Molecule Enhancer of Rapamycin 28) is a cell-permeable quinazoline compound that has been identified as a potent inducer of autophagy.[1] It acts through a mechanism independent of the well-characterized mTOR signaling pathway, making it a valuable tool for researchers studying autophagic processes.[2][3] SMER28 enhances autophagosome synthesis and promotes the clearance of aggregate-prone proteins associated with neurodegenerative diseases, such as mutant huntingtin and α-synuclein.[3][4] Its unique mode of action, which involves the inhibition of the p110δ subunit of phosphoinositide 3-kinase (PI3K) and interaction with Valosin-Containing Protein (VCP/p97), provides an alternative approach to modulate autophagy for therapeutic purposes and to dissect the complexities of the autophagic pathway.[5][6]
These application notes provide an overview of the utility of SMER28 in autophagy research, including its mechanism of action, and detailed protocols for its application in cell-based assays.
Mechanism of Action
SMER28 induces autophagy through a multi-faceted mechanism that is distinct from mTOR-dependent autophagy inducers like rapamycin.
-
mTOR-Independent Induction: SMER28 promotes autophagy without inhibiting the mTOR pathway, offering a way to study autophagy in isolation from mTOR signaling.[2][7]
-
PI3K/AKT Pathway Inhibition: SMER28 directly inhibits the catalytically active p110δ subunit of Class I PI3K, and to a lesser extent p110γ. This inhibition of the PI3K/AKT signaling axis contributes to its autophagy-inducing effects.[5]
-
VCP/p97 Interaction: SMER28 binds to VCP/p97, an AAA+ ATPase involved in a multitude of cellular processes, including protein quality control. This interaction stimulates the ATPase activity of VCP's D1 domain, which in turn enhances the activity of the PtdIns3K complex I, leading to increased autophagosome biogenesis.[6] This interaction also promotes the clearance of misfolded proteins through the ubiquitin-proteasome system.[6]
Data Presentation
The following tables summarize quantitative data on the effects of SMER28 from various studies, providing a reference for experimental design.
Table 1: Dose-Dependent Effects of SMER28 on Autophagy Markers and Cellular Processes
| Parameter | Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| APP-CTF Reduction | N2a-APP | 10 - 50 | 16 h | Dose-dependent reduction (EC50 ≈ 20 µM) | [3] |
| Secreted Aβ40/Aβ42 Reduction | Primary Neurons | 10 - 50 | 16 h | Dose-dependent reduction (EC50 ≈ 10 µM) | [3] |
| Autophagy Flux (SRAI-LC3B FACS) | HeLa | 3 - 100 | 48 h | Significant increase starting at 10 µM | [8] |
| Cell Viability | U-2 OS | 10 - 50 | 48 h | Dose-dependent decrease in viability | [5] |
Table 2: Time-Dependent Effects of SMER28 on Autophagy Markers
| Parameter | Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| APP-CTF Reduction | N2a-APP | 50 | 0 - 16 h | Time-dependent reduction | [3] |
| Autophagy Flux (SRAI-LC3B FACS) | HeLa | 3 - 100 | 24 h vs 48 h | Stronger effect at 48 h | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess SMER28-induced autophagy are provided below.
Protocol 1: Western Blotting for LC3-II and p62/SQSTM1
This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Cells of interest
-
SMER28 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of SMER28 or vehicle (DMSO) for the indicated time. To assess autophagic flux, a parallel set of wells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the SMER28 treatment.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control. Calculate the LC3-II/LC3-I ratio.
Protocol 2: Fluorescence Microscopy for LC3 Puncta Formation
This protocol is used to visualize and quantify the formation of LC3-positive puncta, which represent autophagosomes.
Materials:
-
Cells of interest
-
Expression vector for GFP-LC3 or mCherry-GFP-LC3 (for flux analysis)
-
Transfection reagent
-
Glass coverslips or imaging-compatible plates
-
SMER28 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass coverslips in a 24-well plate. If not using a stable cell line, transfect the cells with the GFP-LC3 or mCherry-GFP-LC3 plasmid according to the manufacturer's instructions. Allow cells to express the fluorescent protein for 24-48 hours.
-
Cell Treatment: Treat the cells with the desired concentrations of SMER28 or vehicle (DMSO) for the indicated time.
-
Cell Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. For GFP-LC3, a diffuse cytoplasmic signal will be observed in control cells, while distinct puncta will appear in autophagy-induced cells. For mCherry-GFP-LC3, yellow puncta (mCherry and GFP colocalization) represent autophagosomes, while red-only puncta (mCherry signal) represent autolysosomes.
-
Analysis: Quantify the number of LC3 puncta per cell or the percentage of cells with a high number of puncta (e.g., >10 puncta/cell). Automated image analysis software can be used for unbiased quantification.
Visualizations
Signaling Pathway of SMER28 in Autophagy Induction
Caption: Signaling pathway of SMER28-induced autophagy.
Experimental Workflow for Western Blotting
Caption: Western blotting workflow for autophagy analysis.
Experimental Workflow for Fluorescence Microscopy
Caption: Fluorescence microscopy workflow for LC3 puncta.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 4. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating WYE-28 in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific studies detailing the use of WYE-28 in combination with other therapeutic agents have not been published. The following application notes and protocols are based on the known mechanism of action of WYE-28 as a potent mTOR inhibitor and general principles of combination therapy involving this class of drugs. The experimental designs and data presented are hypothetical and intended to serve as a guide for future research.
Introduction to WYE-28
WYE-28 is a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, survival, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2, which are key components of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a common feature in many human diseases, including cancer, making mTOR an attractive target for therapeutic intervention.
Key Characteristics of WYE-28:
-
Mechanism of Action: WYE-28 is an ATP-competitive inhibitor of mTOR, targeting the kinase domain of the protein. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes.[4]
-
Potency: Preclinical data indicate that WYE-28 is a highly potent inhibitor of mTOR with an IC50 value in the sub-nanomolar range (IC50 = 0.08 nM).[1][3] It also shows inhibitory activity against PI3Kα at a higher concentration (IC50 = 6 nM).[1][3]
Rationale for WYE-28 in Combination Therapy
The rationale for using mTOR inhibitors in combination with other anticancer agents is to enhance therapeutic efficacy and overcome mechanisms of drug resistance. While mTOR inhibitors can be effective as single agents in some contexts, their efficacy can be limited by feedback loops and crosstalk with other signaling pathways.
Potential Combination Strategies for WYE-28:
-
With Conventional Chemotherapy: Combining WYE-28 with cytotoxic agents could lead to synergistic effects. By arresting cell cycle progression and inhibiting survival signals, WYE-28 may sensitize cancer cells to the DNA-damaging effects of chemotherapy.
-
With other Targeted Therapies: Dual targeting of complementary signaling pathways can be a powerful strategy. For instance, combining WYE-28 with inhibitors of the MAPK/ERK pathway could be effective in tumors where both pathways are co-activated.
-
With Anti-angiogenic Agents: The mTOR pathway is a known regulator of angiogenesis through the control of HIF-1α and VEGF expression. Combining WYE-28 with anti-angiogenic drugs could provide a dual blockade of tumor growth and its blood supply.
Hypothetical Preclinical Study: WYE-28 in Combination with Doxorubicin in Breast Cancer
This section outlines a hypothetical preclinical study to evaluate the synergistic potential of WYE-28 and the chemotherapeutic agent doxorubicin in a breast cancer model.
Data Presentation: Hypothetical In Vitro Synergy
The following table summarizes hypothetical data from an in vitro study on the MCF-7 breast cancer cell line.
| Treatment Group | WYE-28 IC50 (nM) | Doxorubicin IC50 (nM) | Combination Index (CI) at ED50 |
| Single Agent | 1.5 | 50 | - |
| Combination | 0.5 | 15 | 0.4 |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of WYE-28 and doxorubicin, alone and in combination, on MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
WYE-28 (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of WYE-28 and doxorubicin in culture medium.
-
For single-agent treatments, add varying concentrations of each drug to the designated wells.
-
For combination treatments, add a fixed ratio of WYE-28 and doxorubicin at different concentrations.
-
Include a vehicle control (DMSO) group.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
-
Visualizations
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Minimizing WYE-28 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent and selective mTOR inhibitor, WYE-28, while minimizing its potential toxicity in cell line-based experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with WYE-28.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | 1. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. | - Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line. - Start with a lower concentration range for sensitive cell lines. |
| 2. Solvent Toxicity: The solvent used to dissolve WYE-28, typically DMSO, can be toxic to cells at higher concentrations. | - Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally below 0.1%. - Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. | |
| 3. Off-Target Effects: Although WYE-28 is highly selective for mTOR, at higher concentrations, it may inhibit other kinases, such as PI3Kα, leading to unintended toxicity.[1][2][3] | - Use the lowest effective concentration of WYE-28 that achieves the desired level of mTOR inhibition. - Confirm on-target activity by performing a western blot to assess the phosphorylation status of downstream mTOR targets like p70S6K and 4E-BP1. | |
| Inconsistent or no observable effect of WYE-28. | 1. Inhibitor Instability: WYE-28 may degrade in cell culture media over time. | - Prepare fresh stock solutions of WYE-28 regularly. - Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| 2. Suboptimal Concentration: The concentration used may be too low to effectively inhibit mTOR in your specific cell line. | - Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for mTOR inhibition in your cell line. - Confirm target engagement with western blotting. | |
| 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | - While WYE-28 is generally cell-permeable, ensure proper dissolution in DMSO before diluting in culture media. | |
| Variability between experimental replicates. | 1. Inconsistent Dosing: Pipetting errors or inaccurate serial dilutions can lead to variability. | - Prepare a master mix of WYE-28 in the culture medium to add to all relevant wells, ensuring a consistent final concentration. |
| 2. Cell Culture Inconsistencies: Differences in cell density, passage number, or overall cell health can affect the response to treatment. | - Maintain consistent cell culture practices, including seeding density and passage number. - Regularly monitor cell health and morphology. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WYE-28?
A1: WYE-28 is a potent and highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[3] It effectively blocks the catalytic activity of both mTORC1 and mTORC2 complexes. Its primary target is mTOR, with a significantly lower affinity for other kinases like PI3Kα.[1][2][3]
Q2: What are the known IC50 values for WYE-28?
A2: WYE-28 is a highly potent inhibitor of mTOR with a reported IC50 of 0.08 nM in biochemical assays.[1][2][3] It is over 75-fold selective for mTOR compared to PI3Kα, for which it has an IC50 of 6 nM.[3] In cell-based assays, WYE-28 has been shown to inhibit the growth of LNCaP prostate cancer cells with an IC50 of less than 1 nM.[4]
Q3: How should I prepare and store WYE-28?
A3: WYE-28 is typically provided as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize the number of freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] When preparing working solutions, dilute the stock in pre-warmed cell culture medium.
Q4: How can I differentiate between on-target mTOR inhibition and off-target toxicity?
A4: To confirm that the observed effects are due to mTOR inhibition, you should perform a western blot analysis to examine the phosphorylation status of key downstream targets of mTORC1 (e.g., p-p70S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt at Ser473). A decrease in the phosphorylation of these proteins at concentrations that do not cause significant cell death would indicate on-target activity.
Q5: Is there any available data on the cytotoxicity (CC50) of WYE-28?
Data Presentation
Table 1: Inhibitory Potency of WYE-28
| Target | IC50 (nM) | Assay Type | Reference |
| mTOR | 0.08 | Biochemical | [1][2][3] |
| PI3Kα | 6 | Biochemical | [1][2][3] |
| LNCaP Cell Growth | < 1 | Cell-based | [4] |
Note: CC50 (50% cytotoxic concentration) values are cell line-dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining WYE-28 Cytotoxicity using MTS Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of WYE-28 in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
WYE-28 (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of WYE-28 in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest WYE-28 concentration).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the WYE-28 concentration and use a non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
Objective: To confirm the on-target activity of WYE-28 by assessing the phosphorylation of downstream mTOR targets.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
WYE-28 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-p-Akt (Ser473), anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of WYE-28 (based on your determined IC50 and CC50 values) for the desired duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
dealing with WYE-28 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with WYE-28 stock solutions.
Frequently Asked Questions (FAQs)
Q1: My WYE-28 has precipitated out of its DMSO stock solution. What should I do?
A1: Precipitation from a DMSO stock solution can occur due to several factors, including the introduction of water, exceeding the solubility limit, or improper storage. First, attempt to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating. If the precipitate persists, the solution may be supersaturated and should be remade at a lower concentration.
Q2: What is the recommended solvent and storage condition for WYE-28 stock solutions?
A2: The recommended solvent for WYE-28 is DMSO, with a solubility of up to 60 mg/mL (102.28 mM), which may require ultrasonic warming to fully dissolve.[1][2] For long-term storage, aliquoted stock solutions should be kept at -80°C for up to 6 months.[1][3] For shorter periods, storage at -20°C for up to 1 month is acceptable.[1][3] It is critical to use anhydrous DMSO and tightly sealed vials to prevent water absorption, which can lead to precipitation.[4]
Q3: I observed precipitation when diluting my WYE-28 DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue known as "antisolvent precipitation," where the compound "crashes out" as the solvent environment changes from organic to aqueous.[4] To mitigate this, consider the following:
-
Stepwise Dilution: Perform a serial dilution rather than a single large dilution.[4]
-
Co-solvents: Incorporate a water-miscible organic co-solvent, such as ethanol or PEG400, in your final buffer, ensuring compatibility with your experiment.[4]
-
Lower Final Concentration: Reducing the final concentration of WYE-28 in your assay is the most direct way to prevent precipitation.[4]
-
Temperature: Use pre-warmed (37°C) aqueous solutions for dilution.[5]
-
Mixing: Add the stock solution to the aqueous buffer or media while gently vortexing.[5]
Q4: How can I determine the maximum soluble concentration of WYE-28 in my specific experimental buffer?
A4: A kinetic solubility assay can be performed. This involves preparing a serial dilution of your WYE-28 stock solution in your experimental buffer and observing the concentration at which precipitation occurs over time. Turbidity can be measured by absorbance at a wavelength of 620 nm.[4]
Troubleshooting Guide: WYE-28 Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitate in DMSO stock solution upon receipt or after storage. | 1. Water Contamination: DMSO is hygroscopic and can absorb moisture.[4] 2. Concentration Exceeds Solubility: The stock concentration is too high. 3. Improper Storage: Stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.[4] | 1. Use anhydrous DMSO and store with a desiccant. 2. Gently warm (37°C) and sonicate the solution. If the precipitate remains, remake the stock at a lower concentration. 3. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store at -80°C.[1][3] |
| Immediate precipitation upon dilution into aqueous buffer or media. | 1. Antisolvent Precipitation: Rapid change in solvent polarity.[4] 2. High Final Concentration: The final concentration exceeds the aqueous solubility of WYE-28.[5] 3. Low Temperature of Aqueous Solution: Cold buffer or media can decrease solubility.[5] | 1. Perform a stepwise serial dilution.[4] 2. Decrease the final working concentration of WYE-28. 3. Use pre-warmed (37°C) buffer or media for dilution.[5] |
| Precipitation observed in cell culture media over time. | 1. Compound Instability: The compound may degrade or interact with media components over long incubation periods. 2. Media Evaporation: Evaporation can increase the compound concentration beyond its solubility limit.[5] 3. Temperature Fluctuations: Repeated removal of plates from the incubator can affect solubility.[5] | 1. Refresh the media with a freshly prepared WYE-28 solution at appropriate intervals. 2. Ensure proper humidification in the incubator and use plates with low-evaporation lids.[5] 3. Minimize the time culture vessels are outside the incubator.[5] |
Quantitative Data: WYE-28 Solubility and Storage
| Parameter | Value | Source |
| Solubility in DMSO | 60 mg/mL (102.28 mM) | [1][2] |
| Powder Storage | -20°C for 3 years | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1][3] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM WYE-28 Stock Solution in DMSO
Materials:
-
WYE-28 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Allow the WYE-28 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of WYE-28 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
WYE-28 Molecular Weight: 586.64 g/mol
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 2-3 minutes to dissolve the powder.
-
If the compound is not fully dissolved, sonicate the tube in a water bath at 37°C for 10-15 minutes.
-
Visually inspect the solution against a dark background to ensure no particulate matter is present.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of WYE-28 Stock Solution for Cell-Based Assays
Materials:
-
10 mM WYE-28 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM WYE-28 stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in DMSO or the complete cell culture medium. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM solution.
-
Final Working Solution Preparation: Add a small volume of the stock or intermediate dilution to the pre-warmed cell culture medium while gently vortexing. For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, add 1 µL to 1 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with WYE-28 inhibition.
Caption: Experimental workflow for using WYE-28 in cell-based assays.
References
Technical Support Center: WYE-28 Experimental Variability and Reproducibility
Welcome to the technical support center for WYE-28, a potent and selective ATP-competitive inhibitor of mTOR. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is WYE-28 and what is its primary mechanism of action?
WYE-28 is a highly potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It functions as an ATP-competitive inhibitor, binding to the catalytic site of mTOR and effectively blocking its activity.[1] WYE-28 inhibits mTOR with a very low IC50 value of 0.08 nM.[1][2][3] While highly selective for mTOR, it also shows inhibitory activity against PI3Kα with an IC50 of 6 nM.[2][3]
Q2: How should I prepare and store WYE-28 stock solutions to ensure stability and reproducibility?
Proper handling and storage of WYE-28 are critical for obtaining consistent experimental results.
-
Solubility: WYE-28 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 60 mg/mL.[4]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 5.87 mg of WYE-28 (MW: 586.65 g/mol ) in 1 mL of DMSO. Vortex to ensure complete dissolution.
-
Storage:
Q3: I am observing inconsistent IC50 values for WYE-28 in my cell-based assays. What could be the cause?
Variability in IC50 values is a common issue and can be attributed to several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to mTOR inhibitors due to their unique genetic backgrounds and signaling pathway dependencies. It is expected that IC50 values will differ between cell lines.
-
Cell Density: The density of cells at the time of treatment can significantly impact drug efficacy. Higher cell densities may lead to reduced drug availability per cell and altered cellular metabolism, potentially increasing the apparent IC50.[3][5] It is crucial to optimize and maintain a consistent cell seeding density across experiments.
-
Proliferation Rate: The proliferation status of cells can influence their response to chemotherapy. Slowly proliferating cells may show different sensitivities compared to rapidly dividing cells.[6]
-
Culture Media Composition: Components in the cell culture medium, such as serum proteins, can bind to WYE-28, reducing its effective free concentration.[7][8][9] The type of medium (e.g., DMEM vs. RPMI-1640) can also influence cell metabolism and drug response.[10][11]
-
Incubation Time: The duration of drug exposure will affect the observed IC50 value. Longer incubation times may result in lower IC50 values.
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability in cell viability or proliferation data between replicate wells or experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or water. |
| Variable Drug Concentration | Prepare fresh serial dilutions of WYE-28 for each experiment. Ensure thorough mixing of the compound in the culture medium before adding to the cells. |
| Inconsistent Incubation Times | Standardize the incubation time with WYE-28 across all experiments. |
| Cell Culture Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Issues with Western Blotting
Problem: Weak or no signal for phosphorylated downstream targets of mTOR (e.g., p-S6K, p-4E-BP1) after WYE-28 treatment.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal WYE-28 Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of WYE-28 treatment for your specific cell line. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of the target proteins. Check the antibody datasheet for recommended applications and dilutions. |
| Inefficient Protein Extraction or Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Ensure complete cell lysis on ice. |
| Problems with Gel Electrophoresis or Transfer | Verify that your gel percentage is appropriate for the molecular weight of your target proteins. Confirm efficient protein transfer by staining the membrane with Ponceau S.[10] |
| Degradation of WYE-28 in Culture Medium | The stability of small molecules can be affected by components in the cell culture medium.[12][13][14] While specific data on WYE-28 stability in different media is limited, consider minimizing the time between adding WYE-28 to the medium and treating the cells. |
Problem: High background or non-specific bands on the Western blot.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[15] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding. |
Quantitative Data
Table 1: In Vitro Activity of WYE-28
| Target | IC50 (nM) | Notes |
| mTOR | 0.08 | Highly potent and selective inhibition.[1][2][3] |
| PI3Kα | 6 | Shows some off-target activity at higher concentrations.[2][3] |
| LNCaP cells (cell growth) | <1 | Demonstrates potent inhibition of cancer cell growth.[4] |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of WYE-28 in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the WYE-28 dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for Western Blotting
-
Cell Treatment: Treat cells with the desired concentrations of WYE-28 for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory effect of WYE-28.
Caption: A logical workflow for troubleshooting inconsistent experimental results with WYE-28.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LabXchange [labxchange.org]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID‐19 Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 11. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Read a Western Blot: A Guide to Understanding Results [excedr.com]
- 13. youtube.com [youtube.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to mTOR Inhibition: WYE-28 vs. Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent mTOR inhibitors, WYE-28 and rapamycin. We will delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays used in their evaluation. This information is intended to assist researchers in making informed decisions for their specific experimental needs.
Introduction: Targeting the mTOR Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a critical target for therapeutic intervention.
Rapamycin , a macrolide antibiotic, is a well-established allosteric inhibitor of mTORC1.[1] It achieves this by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, preventing the association of mTOR with its substrates.[2] While highly specific for mTORC1 in acute settings, prolonged treatment with rapamycin can also disrupt the assembly and function of mTORC2 in some cell types.[1]
WYE-28 and its close analogs (e.g., WYE-125132, WYE-354) represent a class of ATP-competitive mTOR inhibitors.[3] These small molecules directly target the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[4][5] This dual inhibition can lead to a more comprehensive blockade of mTOR signaling compared to rapamycin.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference in the mechanism of action between WYE-28 and rapamycin dictates their distinct biological effects.
-
Rapamycin: Functions as an allosteric inhibitor of mTORC1 . It does not directly compete with ATP for the kinase active site. Instead, the rapamycin-FKBP12 complex binds to the FRB domain on mTOR, sterically hindering the access of mTORC1 substrates like S6K1 and 4E-BP1.[2] This mode of action generally results in a partial inhibition of mTORC1 activity.
-
WYE-28: Acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2 . It binds to the ATP-binding pocket within the mTOR kinase domain, preventing the phosphorylation of substrates for both complexes.[3] This leads to a direct and potent inhibition of the catalytic activity of mTOR.
Below is a diagram illustrating the distinct binding sites and downstream effects of WYE-28 and rapamycin on the mTOR signaling pathway.
Caption: WYE-28 vs. Rapamycin mTOR Inhibition Pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data comparing the inhibitory activities of WYE-28 (and its analogs) and rapamycin.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| WYE-28 | mTOR | 0.08 | Recombinant Enzyme Assay | [3][6] |
| PI3Kα | 6 | Recombinant Enzyme Assay | [3][6] | |
| WYE-125132 | mTOR | 0.19 ± 0.07 | Recombinant Enzyme Assay | [4][5] |
| PI3Kα | >1,000 | Recombinant Enzyme Assay | [4] | |
| PI3Kβ | >1,000 | Recombinant Enzyme Assay | [4] | |
| PI3Kγ | >1,000 | Recombinant Enzyme Assay | [4] | |
| PI3Kδ | >1,000 | Recombinant Enzyme Assay | [4] | |
| Rapamycin | mTORC1 | ~0.1 (in HEK293 cells) | Cellular Assay | N/A |
| mTORC2 | Largely insensitive (acute) | Cellular Assay | [1] |
Table 2: Cellular Activity - Inhibition of Downstream Signaling
| Compound | Cell Line | Target Phosphorylation | EC₅₀ (nM) | Reference |
| WYE-125132 | Rat1 (IGF-I stimulated) | p-S6K (T389) | 2 | [7] |
| p-Akt (S473) | 10 | [7] | ||
| MDA-MB-361 | p-S6K (T389) | 1 | [7] | |
| p-Akt (S473) | 5 | [7] | ||
| U87MG | p-S6K (T389) | 1 | [7] | |
| p-Akt (S473) | 8 | [7] |
Table 3: In Vivo Antitumor Activity
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| WYE-125132 | MDA-MB-361 (breast cancer) | 50 mg/kg, p.o., qd | Substantial tumor regression | [5] |
| U87MG (glioma) | 50 mg/kg, p.o., qd | Potent tumor growth delay | [5] | |
| WYE-354 | G-415 (gallbladder cancer) | 50 mg/kg, i.p., qd x 5 days | 68.6% reduction in tumor size | N/A |
| TGBC-2TKB (gallbladder cancer) | 50 mg/kg, i.p., qd x 5 days | 52.4% reduction in tumor size | N/A | |
| Rapamycin | G-415 (gallbladder cancer) | 1.5 mg/kg, i.p., 3x/week | 92.7% reduction in tumor size | N/A |
| TGBC-2TKB (gallbladder cancer) | 1.5 mg/kg, i.p., 3x/week | 97.1% reduction in tumor size | N/A |
Note: The in vivo data for WYE-354 and rapamycin in gallbladder cancer models used different dosing regimens, which likely contributed to the observed differences in efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by test compounds.
Objective: To determine the IC₅₀ value of an inhibitor against recombinant mTOR.
Materials:
-
Recombinant active mTOR enzyme
-
His-tagged p70S6K or Akt as substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Test compounds (WYE-28, rapamycin) dissolved in DMSO
-
96-well plates
-
Phospho-specific antibodies (e.g., anti-p-p70S6K T389, anti-p-Akt S473)
-
Detection reagents (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the substrate (e.g., His-p70S6K).
-
Prepare serial dilutions of the test compounds in kinase assay buffer. Include a DMSO vehicle control.
-
Add the recombinant mTOR enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., EDTA).
-
Wash the wells to remove unbound reagents.
-
Add the primary phospho-specific antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the chemiluminescent substrate.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.
Caption: In Vitro mTOR Kinase Assay Workflow.
Western Blot Analysis of Downstream mTOR Signaling
This method assesses the ability of inhibitors to block the phosphorylation of key downstream targets of mTORC1 and mTORC2 in a cellular context.
Objective: To determine the effect of WYE-28 and rapamycin on the phosphorylation of S6K1 (mTORC1 target) and Akt (mTORC2 target).
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines)
-
Cell culture medium and supplements
-
Test compounds (WYE-28, rapamycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p70S6K (T389), anti-total p70S6K, anti-p-Akt (S473), anti-total Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of WYE-28, rapamycin, or DMSO vehicle control for a specified duration (e.g., 1-24 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Conclusion
WYE-28 and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and, consequently, different biological outcomes.
-
Rapamycin is a highly specific allosteric inhibitor of mTORC1, making it a valuable tool for dissecting the specific functions of this complex. Its clinical utility is well-established, though its efficacy can be limited by the incomplete inhibition of mTORC1 and the potential for feedback activation of other signaling pathways.
-
WYE-28 is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of the mTOR pathway, which can result in stronger anti-proliferative and pro-apoptotic effects in cancer cells. The high potency and selectivity of WYE-28 and its analogs make them promising candidates for further therapeutic development.
The choice between WYE-28 and rapamycin will depend on the specific research question or therapeutic goal. For studies focused on the specific roles of mTORC1, rapamycin remains an invaluable tool. For applications requiring a more complete and potent inhibition of the entire mTOR signaling network, ATP-competitive inhibitors like WYE-28 offer a compelling alternative. This guide provides the foundational information and experimental frameworks to aid in the selection and evaluation of these important mTOR inhibitors.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
WYE-28 vs. Torin1: A Comparative Guide to mTOR Inhibitor Selectivity
In the landscape of mTOR inhibitors, both WYE-28 and Torin1 have emerged as potent research tools for dissecting the intricacies of the mTOR signaling pathway. As ATP-competitive inhibitors, they offer a distinct advantage over earlier allosteric inhibitors like rapamycin by targeting both mTORC1 and mTORC2 complexes. This guide provides a detailed comparison of the selectivity profiles of WYE-28 and Torin1, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potencies of WYE-28 and Torin1 against their primary target, mTOR, and a key related kinase, PI3Kα. This data highlights the exceptional potency of WYE-28 and the high selectivity of Torin1.
| Inhibitor | Target | IC50 (nM) | Selectivity (PI3Kα / mTOR) |
| WYE-28 | mTOR | 0.08[1][2][3][4][5] | 75-fold[1] |
| PI3Kα | 6[1][2][3][4][5] | ||
| Torin1 | mTORC1 | 2[6][7] | ~900-fold[6][7] |
| mTORC2 | 10[6][7] | ||
| PI3K | ~1800[6][7] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of the IC50 for the off-target kinase (PI3Kα) to the IC50 for the primary target (mTOR).
Signaling Pathway Overview
The diagram below illustrates the central role of mTOR in cell growth, proliferation, and survival, and the points of inhibition by WYE-28 and Torin1. Both compounds block the kinase activity of mTOR, thereby inhibiting both mTORC1 and mTORC2 signaling complexes.
Caption: The mTOR signaling pathway and points of inhibition by WYE-28 and Torin1.
Experimental Protocols
To determine the potency and selectivity of mTOR inhibitors like WYE-28 and Torin1, researchers typically employ in vitro kinase assays and cellular assays. Below are generalized protocols for these key experiments.
In Vitro mTOR Kinase Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified mTOR.
Objective: To determine the IC50 value of an inhibitor against mTOR.
Materials:
-
Recombinant active mTOR enzyme
-
Substrate (e.g., inactive S6K1 or a synthetic peptide)
-
ATP (radiolabeled [γ-32P]ATP or for use with phosphospecific antibodies)
-
Kinase assay buffer
-
Test inhibitors (WYE-28, Torin1) at various concentrations
-
96-well plates
-
Phosphorimager or Western blot equipment
Workflow:
Caption: Workflow for a typical in vitro mTOR kinase assay.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, a reaction mixture containing recombinant mTOR enzyme and its substrate (e.g., inactive p70S6K) in kinase assay buffer is prepared.
-
Inhibitor Addition: The test compounds, WYE-28 and Torin1, are serially diluted and added to the wells. A DMSO control (vehicle) is also included.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Detection: The level of substrate phosphorylation is quantified. If using radiolabeled ATP, the phosphorylated substrate is separated by SDS-PAGE, and the gel is exposed to a phosphor screen. For non-radioactive methods, the amount of phosphorylated substrate is determined by Western blotting using a phospho-specific antibody.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Western Blot Analysis of mTORC1/2 Substrate Phosphorylation
This assay assesses the ability of an inhibitor to block mTOR signaling within a cellular context.
Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation status of downstream mTOR targets.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Test inhibitors (WYE-28, Torin1)
-
Lysis buffer
-
Primary antibodies against phospho-S6K (T389), phospho-4E-BP1 (T37/46), phospho-Akt (S473), and total protein controls.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Workflow:
Caption: Workflow for Western blot analysis of mTOR substrate phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment: Cells are seeded in culture plates and allowed to attach. The following day, the cells are treated with increasing concentrations of WYE-28 or Torin1 for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, the cells are washed and then lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (p-S6K, p-4E-BP1) and an mTORC2 substrate (p-Akt at Ser473). Antibodies for the total, unphosphorylated proteins are used as loading controls.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. This allows for the determination of the inhibitor concentration required to reduce the phosphorylation of mTOR substrates in a cellular environment.
Selectivity Profile Discussion
Both WYE-28 and Torin1 are highly potent mTOR inhibitors. WYE-28 exhibits exceptional potency with an IC50 in the sub-nanomolar range, making it one of the most potent mTOR inhibitors described.[1][2][3][4][5] Its selectivity over PI3Kα is approximately 75-fold.[1]
Torin1, while slightly less potent against mTOR than WYE-28, demonstrates a remarkable selectivity profile. It is approximately 900-fold more selective for mTOR over PI3K.[6][7] Furthermore, extensive kinase screening has shown that Torin1 has minimal off-target effects against a large panel of other kinases, making it a very clean and specific tool for studying mTOR signaling.[6][8]
Conclusion
The choice between WYE-28 and Torin1 will depend on the specific experimental goals.
-
WYE-28 is an excellent choice when maximal potency is required. Its sub-nanomolar IC50 allows for the use of very low concentrations to achieve complete mTOR inhibition.
-
Torin1 is the preferred inhibitor when a high degree of selectivity is paramount. Its extensive characterization and proven minimal off-target activity provide a high level of confidence that the observed effects are due to specific mTOR inhibition.
For researchers investigating the nuanced roles of mTOR signaling, a thorough understanding of the distinct selectivity profiles of these two powerful inhibitors is essential for the design and interpretation of experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
WYE-28 and its Contemporaries: A Comparative Guide to Second-Generation mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target in cancer therapy and other diseases. The advent of second-generation mTOR inhibitors, which competitively target the ATP-binding site of the mTOR kinase domain, marked a significant advancement over their predecessors by inhibiting both mTOR Complex 1 (mTORC1) and mTORC2. This guide provides a detailed comparison of WYE-28, a potent second-generation mTOR inhibitor, with other notable inhibitors of its class, supported by experimental data to inform preclinical research and drug development.
Mechanism of Action: A Shared Strategy
Second-generation mTOR inhibitors, including WYE-28 and its close analog WYE-132, Torin1, AZD8055, and OSI-027, act as ATP-competitive inhibitors. This mechanism allows them to block the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to first-generation inhibitors like rapamycin, which primarily allosterically inhibit mTORC1.[2] By inhibiting both complexes, these second-generation compounds can prevent the feedback activation of Akt, a pro-survival signal often observed with rapalog treatment.[1][2]
Performance Comparison: Potency and Selectivity
The efficacy of mTOR inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. WYE-132, a structural analog of WYE-28, has demonstrated exceptional potency with a biochemical IC50 of 0.19 nM for mTOR.[3][4] This positions it as one of the most potent mTOR inhibitors identified. The following tables summarize key quantitative data for WYE-28/WYE-132 and other prominent second-generation mTOR inhibitors.
Table 1: Biochemical Potency and Selectivity of Second-Generation mTOR Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PI3Kα | Reference |
| WYE-132 | mTOR | 0.19 ± 0.07 | >5,000-fold | [3][4] |
| OSI-027 | mTORC1 | 22 | >100-fold | [5] |
| mTORC2 | 65 | [5] | ||
| Torin1 | mTOR | <10 | >1,000-fold | [6] |
| AZD8055 | mTOR | Not specified | ~1,000-fold | [] |
| XL388 | mTORC1 | 8 | Not specified | [8] |
| mTORC2 | 166 | [8] |
Table 2: Anti-proliferative Activity of WYE-132 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 2 | [9] |
| HCT116 | Colon Cancer | 380 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and validation of inhibitor performance. Below are representative protocols for key experiments cited in the evaluation of mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by test compounds.
Protocol:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cultured cells (e.g., HEK293T) with a CHAPS-based lysis buffer.
-
Incubate the cell lysate with an antibody specific to an mTORC1 component (e.g., Raptor) or an mTORC2 component (e.g., Rictor) conjugated to protein A/G magnetic beads.
-
Wash the immunoprecipitated complexes to remove non-specific binding proteins.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex in a kinase assay buffer.
-
Add the mTOR inhibitor at various concentrations and incubate.
-
Initiate the kinase reaction by adding a recombinant substrate (e.g., 4E-BP1 for mTORC1, or Akt for mTORC2) and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the results using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blotting for mTOR Signaling in Cells
This cellular assay assesses the inhibitor's effect on the phosphorylation of downstream targets of mTORC1 and mTORC2.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the mTOR inhibitor for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR downstream targets (e.g., p-S6K1, p-4E-BP1 for mTORC1; p-Akt (Ser473) for mTORC2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the mTOR inhibitor for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for the anti-proliferative effect.
-
Visualizing the Landscape of mTOR Inhibition
Diagrams illustrating the mTOR signaling pathway, the mechanism of action of second-generation inhibitors, and a typical experimental workflow provide a clear visual context for understanding the comparative data.
Caption: The mTOR signaling pathway, highlighting the roles of mTORC1 and mTORC2.
Caption: Mechanism of action of second-generation mTOR inhibitors like WYE-28.
Caption: A typical experimental workflow for comparing mTOR inhibitors.
References
- 1. JCI - Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy [jci.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to mTOR Inhibitors: WYE-28 vs. WYE-687
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent ATP-competitive mTOR inhibitors, WYE-28 and WYE-687. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies of the mTOR signaling pathway.
Introduction to WYE-28 and WYE-687
WYE-28 and WYE-687 are both potent inhibitors of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. As ATP-competitive inhibitors, they target the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[1] This dual inhibition offers a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[2][3]
Potency and Selectivity: A Quantitative Comparison
The following tables summarize the available data on the potency and selectivity of WYE-28 and WYE-687.
Table 1: Potency against mTOR and PI3Kα
| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Fold Selectivity (PI3Kα/mTOR) |
| WYE-28 | 0.08[4][5] | 6[4][5] | 75 |
| WYE-687 | 7[6][7] | 81[6] | >11 |
Table 2: Selectivity of WYE-687 against other kinases
| Kinase | IC50 (µM) |
| PI3Kγ | 3.11[6] |
| CK1 gamma1 | 17.8[6] |
| p38 alpha | 28.9[6] |
Note: A comprehensive, head-to-head kinome-wide selectivity profile for both WYE-28 and WYE-687 under identical experimental conditions is not publicly available. The data presented is compiled from various sources and should be interpreted with caution.
Based on the available data, WYE-28 exhibits significantly higher potency against mTOR compared to WYE-687. While both compounds demonstrate selectivity for mTOR over PI3Kα, the 75-fold selectivity of WYE-28 is noteworthy. WYE-687 has been profiled against a limited panel of other kinases and shows good selectivity.
Experimental Protocols
mTOR Kinase Inhibition Assay (for WYE-687)
The potency of WYE-687 against mTOR was determined using a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA).[6][7]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant FLAG-tagged mTOR enzyme and its substrate, His6-S6K1, are diluted in kinase assay buffer.
-
Reaction Setup: The assay is performed in 96-well plates. The mTOR enzyme is mixed with the test compound (WYE-687) or DMSO vehicle control.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding ATP and the His6-S6K1 substrate. The reaction is incubated to allow for phosphorylation of the substrate.
-
Detection: The phosphorylated substrate is detected using a europium-labeled anti-phospho-S6K1 (T389) antibody. The signal is measured using a time-resolved fluorometer.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Note: A detailed experimental protocol for the determination of the IC50 value of WYE-28 is not publicly available.
Signaling Pathway Inhibition
WYE-687 has been demonstrated to be a dual inhibitor of both mTORC1 and mTORC2.[6][8] This is evidenced by its ability to inhibit the phosphorylation of downstream targets of both complexes:
-
mTORC1: Inhibition of p70S6K1 (S6K) phosphorylation at Threonine 389.[7][8]
-
mTORC2: Inhibition of Akt phosphorylation at Serine 473.[8]
While WYE-28 is a potent mTOR inhibitor, specific experimental data demonstrating its effects on the phosphorylation of mTORC1 and mTORC2 substrates were not available in the reviewed literature.
Mandatory Visualizations
mTOR Signaling Pathway and Inhibition by ATP-Competitive Inhibitors
Caption: mTOR signaling cascade and points of inhibition by WYE-28 and WYE-687.
Experimental Workflow for mTOR Kinase Assay (DELFIA)
Caption: Workflow for determining mTOR kinase inhibition using DELFIA.
Summary and Conclusion
Both WYE-28 and WYE-687 are valuable research tools for investigating the mTOR signaling pathway.
-
WYE-28 stands out for its exceptional potency against mTOR, with an IC50 in the picomolar range. Its 75-fold selectivity over PI3Kα is also a significant advantage. However, there is a lack of publicly available data on its broader kinase selectivity and its specific effects on mTORC1 and mTORC2 signaling.
-
WYE-687 is a well-characterized dual mTORC1/mTORC2 inhibitor with good potency and selectivity. The availability of a detailed experimental protocol for its mTOR kinase assay adds to its utility as a reliable tool compound.
The choice between WYE-28 and WYE-687 will depend on the specific requirements of the research. For studies requiring maximal potency, WYE-28 may be the preferred compound. For researchers who require a well-documented dual mTORC1/mTORC2 inhibitor with a known selectivity profile against some off-targets, WYE-687 is a strong candidate. It is recommended that researchers perform their own comprehensive selectivity profiling to fully characterize the activity of these inhibitors in their specific experimental systems.
References
- 1. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical evaluation of WYE-687, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of WYE-354 with Other Inhibitors
Editor's Note: This guide focuses on the mTOR kinase inhibitor WYE-354. Initial searches for "WYE-28" did not yield relevant results in the context of synergistic inhibitor studies, suggesting a likely typographical error. WYE-354 is a well-documented ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes and has been investigated for its anticancer activities, including in combination with other agents.
This guide provides a comparative analysis of WYE-354's performance, both as a single agent and in combination with other inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on WYE-354, comparing its efficacy alone and in different contexts, such as in comparison to other mTOR inhibitors or in combination with chemotherapeutic agents.
Table 1: In Vivo Antitumor Activity of WYE-354 vs. Rapamycin in Gallbladder Cancer (GBC) Xenograft Models
| Treatment Group | Cancer Cell Line | Average Tumor Size Reduction (%) | Average Tumor Weight Reduction (%) |
| WYE-354 | G-415 | 68.6% (P < 0.01)[1] | 82.9% (P < 0.01)[1][2] |
| TGBC-2TKB | 52.4% (P < 0.01)[1] | 45.5% (ns)[1][2] | |
| Rapamycin | G-415 | 92.7% (P < 0.001)[1] | 84.3% (P < 0.001)[1] |
| TGBC-2TKB | 97.1% (P < 0.5)[1] | 88.7% (ns)[1] |
Table 2: In Vitro Effects of WYE-354 and Rapamycin on GBC Cell Migration and Invasion
| Treatment (Concentration) | Cancer Cell Line | Relative Migration Rate (%) | Relative Invasion Rate (%) |
| WYE-354 (1 µM) | G-415 | 32.8%[3] | 41.5%[3] |
| TGBC-2TKB | 28.9%[3] | 38.1%[3] | |
| Rapamycin (50 nM) | G-415 | 36.7%[3] | 51.6%[3] |
| TGBC-2TKB | 21.0%[3] | 41.0%[3] |
Table 3: Synergistic Effect of WYE-354 in Reversing Adriamycin (Adr) Resistance in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Treatment | IC50 of Adriamycin (µM) |
| K562/Adr200 | Adr alone | 2.5 ± 0.3[4] |
| Adr + WYE-354 (1 µM) | 1.3 ± 0.2[4] | |
| K562/Adr500 | Adr alone | 4.6 ± 0.7[4] |
| Adr + WYE-354 (1 µM) | 1.7 ± 0.3[4] | |
| K562 (Parental) | Adr alone | Unchanged with WYE-354[4] |
| Adr + WYE-354 (1 µM) | Unchanged with WYE-354[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway targeted by WYE-354 and a typical experimental workflow for evaluating synergistic effects.
Caption: mTOR signaling pathway targeted by WYE-354 and potential synergistic partner Chloroquine.
References
Cross-Validation of mTOR Inhibitor Effects in Diverse Cell Lines: A Comparative Guide
A note on the compound "WYE-28": Initial searches for "WYE-28" did not yield a specific mTOR inhibitor with this designation. It is possible that this is a typographical error or a less common compound name. However, a series of potent mTOR inhibitors with the "WYE" prefix, notably WYE-354 and WYE-687, are well-documented in scientific literature. This guide will therefore focus on the cross-validation of effects for these and other prominent mTOR inhibitors across various cell lines, providing a comparative analysis for researchers in drug discovery and development.
Introduction to mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including the PI3K/AKT pathway, in response to growth factors, nutrients, and cellular energy levels.[2] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3]
mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1]
-
mTORC1 primarily regulates protein synthesis and cell growth through phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1]
-
mTORC2 is involved in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of AKT at serine 473.[1][2]
Inhibitors of mTOR are broadly categorized into three generations:
-
First-generation (rapalogs): Rapamycin and its analogs (e.g., everolimus, temsirolimus) allosterically inhibit mTORC1.[4] While effective in some contexts, their efficacy can be limited by a feedback activation of the PI3K/AKT pathway.[1]
-
Second-generation (ATP-competitive inhibitors): These small molecules target the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[4] This dual inhibition can overcome the feedback activation of AKT seen with rapalogs.[5] The WYE series of compounds, such as WYE-354 and WYE-687, fall into this category.[1][6][7]
-
Third-generation (dual PI3K/mTOR inhibitors): Compounds like BEZ235 and PI-103 target both mTOR and PI3K, another key kinase in the same signaling pathway.[1][8]
This guide provides a comparative overview of the effects of second-generation mTOR inhibitors, with a focus on WYE-354 and WYE-687, in different cancer cell lines, alongside other relevant mTOR inhibitors.
Comparative Efficacy of mTOR Inhibitors Across Cell Lines
The following tables summarize the in vitro efficacy of various mTOR inhibitors across a range of cancer cell lines. The data highlights the differential sensitivity of cell lines to these agents.
Table 1: In Vitro Activity of WYE-354 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
| G-415 | Gallbladder Cancer | MTS Assay | Cell Viability | Significantly reduced at ≥ 1 µM | [6] |
| TGBC-2TKB | Gallbladder Cancer | MTS Assay | Cell Viability | Significantly reduced at ≥ 1 µM | [6] |
| MDA-MB-361 | Breast Cancer | Proliferation Assay | Proliferation | IC50 = 0.28 µM | [9] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | Proliferation | IC50 = 1.9 µM | [9] |
| MDA-MB-468 | Breast Cancer | Proliferation Assay | Proliferation | IC50 = 2.3 µM | [9] |
| LNCaP | Prostate Cancer | Proliferation Assay | Proliferation | IC50 = 0.355 µM | [9] |
| A498 | Kidney Cancer | Proliferation Assay | Proliferation | IC50 = 0.8 µM | [9] |
| HCT116 | Colon Cancer | Proliferation Assay | Proliferation | IC50 = 1.1 µM | [9] |
| U87MG | Glioblastoma | Proliferation Assay | Proliferation | Potent Inhibition | [9] |
| K562/Adr200 | Adriamycin-resistant Leukemia | Cytotoxicity Assay | IC50 of Adriamycin | Decreased from 2.5 µM to 1.3 µM with 1 µM WYE-354 | [10] |
| K562/Adr500 | Adriamycin-resistant Leukemia | Cytotoxicity Assay | IC50 of Adriamycin | Decreased from 4.6 µM to 1.7 µM with 1 µM WYE-354 | [10] |
Table 2: In Vitro Activity of WYE-687 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
| HL-60 | Acute Myeloid Leukemia | MTT Assay | Cell Survival | Potent dose-dependent inhibition | [7][11] |
| U937 | Acute Myeloid Leukemia | MTT Assay | Cell Survival | Potent inhibition | [11] |
| THP-1 | Acute Myeloid Leukemia | MTT Assay | Cell Survival | Potent inhibition | [11] |
| AML-193 | Acute Myeloid Leukemia | MTT Assay | Cell Survival | Potent inhibition | [11] |
| 786-O | Renal Cell Carcinoma | Cytotoxicity Assay | Cell Viability | Cytotoxic | [5] |
| A498 | Renal Cell Carcinoma | Cytotoxicity Assay | Cell Viability | Cytotoxic | [5] |
| Primary human RCC cells | Renal Cell Carcinoma | Cytotoxicity Assay | Cell Viability | Cytotoxic | [5] |
| U87MG | Glioblastoma | Proliferation Assay | Proliferation | Antiproliferative | [12] |
| MDA-MB-361 | Breast Cancer | Proliferation Assay | Proliferation | Antiproliferative | [12] |
| LNCaP | Prostate Cancer | Proliferation Assay | Proliferation | Antiproliferative | [12] |
Table 3: Comparison with Other mTOR Inhibitors
| Inhibitor | Class | Cell Line | Cancer Type | IC50 / Effect | Reference |
| Rapamycin | Rapalog (mTORC1 inhibitor) | G-415, TGBC2TKB | Gallbladder Cancer | Less effective than WYE-354 in vivo | [6] |
| Everolimus (RAD001) | Rapalog (mTORC1 inhibitor) | 786-O, A498 | Renal Cell Carcinoma | Less effective than WYE-687 | [5] |
| BEZ235 | Dual PI3K/mTOR inhibitor | K562/Adr | Adriamycin-resistant Leukemia | Reverses Adriamycin resistance | [10] |
| PI-103 | Dual PI3K/mTOR inhibitor | Various | Various | Potent inhibitor of PI3K and mTOR | [1][8] |
| PP242 | ATP-competitive mTOR inhibitor | Various | Various | Selective mTOR inhibitor | [1][8] |
| AZD8055 | ATP-competitive mTOR inhibitor | Various | Various | Selective mTOR inhibitor | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing the effects of mTOR inhibitors.
Caption: Simplified mTOR signaling pathway illustrating the points of intervention for rapalogs and ATP-competitive inhibitors like WYE-354 and WYE-687.
Caption: General experimental workflow for the cross-validation of mTOR inhibitor effects in different cell lines.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of mTOR inhibitors. Specific details may vary between studies.
Cell Viability and Proliferation Assays (MTT/MTS)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the mTOR inhibitor (e.g., WYE-354, WYE-687) or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are calculated from dose-response curves.
Western Blot Analysis for mTOR Pathway Phosphorylation
-
Cell Lysis: Following treatment with mTOR inhibitors, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins (e.g., mTOR, AKT, S6K, 4E-BP1).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Apoptosis Assays
Caspase Activity Assay:
-
Cells are treated with the mTOR inhibitor for a specified time.
-
Cells are lysed, and the lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).
-
The cleavage of the substrate by active caspases is measured using a fluorometer or spectrophotometer.
Annexin V/Propidium Iodide (PI) Staining:
-
Treated and control cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Conclusion
The cross-validation of ATP-competitive mTOR inhibitors like WYE-354 and WYE-687 across a panel of cancer cell lines reveals their potent and broad anti-proliferative and pro-apoptotic activity.[5][6][7][11] Their ability to inhibit both mTORC1 and mTORC2 offers a potential advantage over first-generation rapalogs by preventing the feedback activation of AKT signaling.[5] The differential sensitivity observed across various cell lines underscores the importance of cellular context and the genetic background of the cancer in determining the response to mTOR inhibition. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these second-generation mTOR inhibitors in specific cancer types.
References
- 1. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. goodrx.com [goodrx.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. WYE-354 restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of WYE-687, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of WYE-28 and INK128: A Guide for Researchers
In the landscape of mTOR-targeted cancer therapy, two ATP-competitive inhibitors, WYE-28 and INK128 (also known as sapanisertib, MLN0128, or TAK-228), have emerged as potent tools for researchers. This guide provides a comprehensive, data-driven comparison of these two compounds to aid scientists and drug development professionals in selecting the appropriate inhibitor for their research needs. The information presented is compiled from publicly available data, as a direct head-to-head study under identical experimental conditions was not identified in the available literature.
Biochemical and Cellular Potency
Both WYE-28 and INK128 are highly potent inhibitors of mTOR kinase. However, available data suggests that WYE-28 exhibits a significantly lower IC50 value for mTOR in cell-free assays compared to INK128.
| Parameter | WYE-28 | INK128 (Sapanisertib) |
| mTOR IC50 (cell-free) | 0.08 nM[1][2] | ~1 nM[3][4][5][6] |
| PI3Kα IC50 | 6 nM[1][2] | 219 nM[5] |
| Selectivity (mTOR vs. PI3Kα) | 75-fold[2] | >100-fold[4][5] |
| Cellular Potency (LNCaP cells) | <1 nM[7] | Not available |
| Cellular Potency (PC3 cells) | Not available | EC50 = 0.1 µM[5] |
| Metabolic Half-life (mouse microsomes) | 13 minutes[1] | Not available |
Mechanism of Action and Cellular Effects
Both WYE-28 and INK128 are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2 complexes. This dual inhibition results in the blockade of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
INK128 has been shown to effectively inhibit the phosphorylation of key mTORC1 substrates, such as S6 ribosomal protein and 4E-BP1, as well as the mTORC2 substrate Akt at serine 473.[3][4] This comprehensive blockade of mTOR signaling contributes to its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][8] Furthermore, in vivo studies have demonstrated the efficacy of INK128 in inhibiting tumor growth in xenograft models at well-tolerated doses.[3][5]
While specific downstream signaling data for WYE-28 is less extensively documented in publicly available literature, its potent enzymatic and cellular activity suggests a similar mechanism of dual mTORC1/mTORC2 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for comparing mTOR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
